molecular formula C11H12O2 B1622750 Methyl 2,3-dihydro-1H-indene-1-carboxylate CAS No. 26452-96-0

Methyl 2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B1622750
CAS No.: 26452-96-0
M. Wt: 176.21 g/mol
InChI Key: JQCVEFYPCNDKFW-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydro-1H-indene-1-carboxylate (CAS 26452-96-0) is an organic compound with the molecular formula C11H12O2 . It is characterized by a fused bicyclic indane structure, which consists of a benzene ring fused to a five-membered ring, with a methyl ester functional group at the first position . This structure is classified as a privileged scaffold in medicinal chemistry, as the indanone and indane core is found in a wide range of pharmacologically active compounds and natural products . The compound is supplied as a high-purity material for research applications. It should be stored sealed in a dry environment at room temperature . Handling precautions should be observed, as the compound may cause skin and eye irritation . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3-dihydro-1H-indene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-11(12)10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCVEFYPCNDKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397149
Record name Methyl 2,3-dihydro-1H-indene-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26452-96-0
Record name Methyl 2,3-dihydro-1H-indene-1-carboxylate
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Record name methyl 2,3-dihydro-1H-indene-1-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2,3-dihydro-1H-indene-1-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-dihydro-1H-indene-1-carboxylate is a valuable building block in organic synthesis, particularly in the development of new therapeutic agents. Its rigid, bicyclic indane scaffold provides a versatile platform for the synthesis of complex molecules with specific stereochemical and conformational properties. This guide offers a comprehensive overview of the physical and chemical properties of methyl 2,3-dihydro-1H-indene-1-carboxylate, detailed synthetic methodologies, and a discussion of its current and potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of methyl 2,3-dihydro-1H-indene-1-carboxylate are summarized in the table below.

PropertyValueSource(s)
CAS Number 26452-96-0N/A
Molecular Formula C₁₁H₁₂O₂[1]
Molecular Weight 176.21 g/mol [1]
Physical Form Colorless solid or oil[2]
Melting Point 88-90 °C (for a closely related derivative)[2]
Boiling Point Not explicitly reported; likely high under atmospheric pressureN/A
Solubility Soluble in common organic solvents such as chloroform (CDCl₃), methanol (MeOH), and tert-butanol (tBuOH)[1][2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of methyl 2,3-dihydro-1H-indene-1-carboxylate in CDCl₃ exhibits characteristic signals for the aromatic and aliphatic protons.

  • ¹H-NMR (300 MHz, CDCl₃): δ = 7.53-7.29 (m, 4H, Ar-H), 4.18 (t, J = 7.3 Hz, 1H, CH-CO₂Me), 3.84 (s, 3H, OCH₃), 3.42-2.40 (m, 4H, CH₂) ppm.[1]

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides information about the carbon framework of the molecule.

  • ¹³C-NMR (CDCl₃): The spectrum shows distinct signals for the aromatic, ester, and aliphatic carbons.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl group (C=O) of the ester at approximately 1730 cm⁻¹, as well as bands corresponding to the C-O stretching of the ester and the C-H stretching of the aromatic and aliphatic groups.[3]

Mass Spectrometry

Mass spectrometry data would confirm the molecular weight of the compound. For methyl 2,3-dihydro-1H-indene-1-carboxylate, the expected molecular ion peak [M]⁺ would be at m/z 176.[4]

Synthesis and Reactivity

The synthesis of methyl 2,3-dihydro-1H-indene-1-carboxylate can be achieved through several routes, most commonly involving the esterification of the corresponding carboxylic acid.

Synthetic Workflow: Esterification of 2,3-dihydro-1H-indene-1-carboxylic acid

Synthesis Indene 2,3-dihydro-1H-indene-1-carboxylic acid Ester Methyl 2,3-dihydro-1H-indene-1-carboxylate Indene->Ester Esterification Reagents Methanol (MeOH) Acid Catalyst (e.g., HCl, H₂SO₄) Reagents->Ester

Caption: General workflow for the synthesis of methyl 2,3-dihydro-1H-indene-1-carboxylate.

Detailed Protocol:

  • Preparation of 2,3-dihydro-1H-indene-1-carboxylic acid: The synthesis can start from 5-bromo-2,3-dihydro-1H-indene-1-one, which is converted to its dithiane derivative, followed by hydrolysis to the carboxylic acid.[5]

  • Esterification: A suspension of 2,3-dihydro-1H-indene-1-carboxylic acid in methanol is treated with a strong acid catalyst, such as 4 N hydrogen chloride in 1,4-dioxane.[5]

  • Reaction Conditions: The mixture is stirred at reflux for several hours to drive the reaction to completion.[5]

  • Work-up and Purification: The reaction mixture is concentrated in vacuo, and the resulting crude product is purified by column chromatography on silica gel to afford the pure methyl ester.[5]

Chemical Reactivity

The chemical reactivity of methyl 2,3-dihydro-1H-indene-1-carboxylate is primarily centered around the ester functionality and the benzylic position.

  • Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. This is a key reaction in dynamic enzymatic kinetic resolutions.[6][7]

  • α-Alkylation: The benzylic proton at the C-1 position is acidic and can be deprotonated with a strong base, allowing for alkylation at this position. For instance, treatment with lithium bis(trimethylsilyl)amide followed by methyl iodide yields methyl 1-methyl-2,3-dihydro-1H-indene-1-carboxylate.[5]

Applications in Drug Discovery and Development

The 2,3-dihydro-1H-indene scaffold is a privileged structure in medicinal chemistry due to its rigid conformation, which can lead to higher binding affinities and selectivities for biological targets.

As a Scaffold for PI3Kα Inhibitors

Recent research has identified heterocyclic compounds based on the 2,3-dihydro-1H-indene framework as potent and selective inhibitors of phosphoinositide 3-kinase alpha (PI3Kα).[4] Aberrant activation of the PI3K pathway is a hallmark of many cancers, making PI3Kα a key therapeutic target. The indene scaffold allows for the precise spatial orientation of substituents to interact with the active site of the enzyme.

Role in Cancer Therapeutics

Compounds derived from the 2,3-dihydro-1H-indene structure have been investigated for their potential as anti-cancer agents.[4] These molecules can be designed to target various signaling pathways involved in tumor growth and proliferation.

Use in Stereoselective Synthesis

Methyl 2,3-dihydro-1H-indene-1-carboxylate is a key substrate in dynamic enzymatic kinetic resolutions.[6][7][8] This process combines enzymatic hydrolysis with in-situ racemization of the unreacted enantiomer, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. This is particularly valuable for the synthesis of enantiopure active pharmaceutical ingredients.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a tightly closed container in a dry and cool place.

  • In case of contact: In case of skin or eye contact, rinse thoroughly with water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

Methyl 2,3-dihydro-1H-indene-1-carboxylate is a compound of significant interest to the scientific and drug development communities. Its well-defined structure and versatile reactivity make it an important intermediate for the synthesis of a wide range of biologically active molecules. The ongoing exploration of its use as a scaffold for novel therapeutics, particularly in the field of oncology, highlights its potential to contribute to the development of next-generation medicines. A thorough understanding of its properties and synthetic routes, as outlined in this guide, is essential for unlocking its full potential in research and development.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]

  • Kruska, F. (2012). Synthese neuer chiraler Liganden für die enantioselektive Katalyse. (Doctoral dissertation, Heinrich-Heine-Universität Düsseldorf).
  • Schulze, J., et al. (2015). Identification of novel esterase-active enzymes from hot environments by use of the host bacterium Thermus thermophilus. Frontiers in Microbiology, 6, 289.
  • Dey, S., et al. (2022).
  • Sheng, N., et al. (2024). HETEROCYCLIC COMPOUNDS AS PI3Kα INHIBITORS. WO2024163752A1.
  • Gröger, H. (2018).
  • Schulze, J., et al. (2015). Identification of novel esterase-active enzymes from hot environments by use of the host bacterium Thermus thermophilus. Frontiers in Microbiology, 6, 289.
  • Pietruszka, J., & Kruska, F. (2010). Dynamic Kinetic Resolution (DKR).
  • Ganter, C. (2015). Novel Indenyl Ligands Bearing Electron-Withdrawing Functional Groups.
  • Pietruszka, J., & Simon, R. C. (2025).
  • Bachand, C., et al. (2015). Anti-infective agents and uses thereof. US9139536B2.
  • Kovacic, F., et al. (2014). The Metagenome-Derived Enzymes LipS and LipT Increase the Diversity of Known Lipases. PLoS ONE, 9(10), e109625.
  • Bódai, V., et al. (2012). Dynamic Kinetic Resolution of rac-2-Hydroxy-1-indanone by using a Heterogeneous Ru(OH)3/Al2O3 Racemization Catalyst and Lipase.
  • Forró, E., & Fülöp, F. (2025). Dynamic Kinetic Resolution of 1,3-Dihydro-2H-isoindole-1-carboxylic Acid Methyl Ester: Asymmetric Transformations toward Isoindoline Carbamates.
  • Tsai, S.-W. (2024). Enantiopreference of Candida antarctica lipase B toward carboxylic acids: Substrate models and enantioselectivity thereof.
  • Pálinkás, J. (n.d.).
  • Bachand, C., et al. (2015). Anti-infective pyrimidines and uses thereof. EP2203431B1.
  • Berke, H., et al. (2014).
  • Wuttke, S., et al. (2013). Metathesis in water conducted by tailor-made encapsulated Grubbs' catalyst.

Sources

A Technical Guide to the Solubility of Methyl 2,3-Dihydro-1H-indene-1-carboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For immediate release: A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the solubility characteristics of methyl 2,3-dihydro-1H-indene-1-carboxylate.

This guide provides a detailed analysis of the predicted solubility of methyl 2,3-dihydro-1H-indene-1-carboxylate in a range of common organic solvents. Due to the absence of published experimental data for this specific compound, this document leverages fundamental principles of organic chemistry, including molecular structure, polarity, and intermolecular forces, to provide a robust predictive framework. Furthermore, a detailed, self-validating experimental protocol is presented to enable researchers to determine precise solubility data.

Understanding the Molecule: Physicochemical Insights into Methyl 2,3-Dihydro-1H-indene-1-carboxylate

Methyl 2,3-dihydro-1H-indene-1-carboxylate possesses a molecular structure that is key to understanding its solubility profile. The molecule can be deconstructed into two primary regions: a nonpolar bicyclic system and a polar ester functional group.

  • Nonpolar Region: The 2,3-dihydro-1H-indene core, a fused ring system of benzene and cyclopentane, is predominantly nonpolar due to its hydrocarbon nature. This large, hydrophobic portion of the molecule will favor interactions with nonpolar solvents through van der Waals forces.

  • Polar Region: The methyl carboxylate (-COOCH₃) group introduces polarity to the molecule. The carbonyl oxygen and the ester oxygen have lone pairs of electrons and can act as hydrogen bond acceptors. The polar C=O and C-O bonds create a dipole moment in this region of the molecule.

The interplay between this large nonpolar region and the localized polar ester group will dictate the compound's solubility in various organic solvents. The general principle of "like dissolves like" is the foundational concept for predicting its solubility.[1][2]

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₁₂O₂Based on its chemical structure.
Molecular Weight 176.21 g/mol Calculated from the molecular formula.
Polarity Moderately polarThe nonpolar indane ring system is the dominant feature, but the ester group imparts significant polarity.
Hydrogen Bonding Hydrogen bond acceptorThe oxygen atoms of the ester group can accept hydrogen bonds from protic solvents. It does not have hydrogen bond donor capabilities.[1]
Predicted XlogP 2.1This predicted value indicates a greater affinity for an octanol (nonpolar) phase over a water (polar) phase, suggesting good solubility in many organic solvents.[3]

Predictive Solubility Framework

Based on the structural analysis, we can predict the solubility of methyl 2,3-dihydro-1H-indene-1-carboxylate in various classes of organic solvents.

High Predicted Solubility

Nonpolar Aprotic Solvents: Solvents like toluene, hexane, and cyclohexane are expected to be excellent solvents. The large nonpolar surface area of the indane ring will interact favorably with these nonpolar solvents through London dispersion forces.

Slightly Polar Aprotic Solvents: Solvents such as diethyl ether and dichloromethane are predicted to be very effective. Their slight polarity can interact with the ester group, while their organic character readily solvates the hydrocarbon backbone.

Polar Aprotic Solvents: Acetone, ethyl acetate, and tetrahydrofuran (THF) are likely to be very good solvents. These solvents have a significant dipole moment and can effectively solvate the polar ester group, while also being compatible with the nonpolar part of the molecule.

Moderate Predicted Solubility

Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are expected to be moderately good solvents. While they can act as hydrogen bond donors to the ester's oxygens, the large nonpolar indane moiety may limit high solubility. Generally, as the alkyl chain of the alcohol increases, the solubility of the compound is expected to increase due to the enhanced nonpolar character of the solvent.[1][2]

Low Predicted Solubility

Highly Polar Protic Solvents: Water is expected to be a poor solvent for this compound. The large hydrophobic indane structure will disrupt the strong hydrogen bonding network of water, making solvation energetically unfavorable.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, the following experimental protocol is recommended. This method is designed to be self-validating by ensuring equilibrium is reached and accurately measured.

Materials and Equipment
  • Methyl 2,3-dihydro-1H-indene-1-carboxylate (solid)

  • Selected organic solvents (high purity)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Accurately weigh excess solute B Add a known volume of solvent A->B to vial C Seal vial and place in shaker B->C D Equilibrate at constant temperature (e.g., 24-48 hours) C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter the sample F->G H Dilute sample with a known volume of mobile phase G->H I Analyze by HPLC/GC H->I K Determine concentration I->K J Prepare calibration curve J->K L Calculate solubility (e.g., in mg/mL or mol/L) K->L

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid methyl 2,3-dihydro-1H-indene-1-carboxylate to a series of vials. The excess solid is crucial to ensure a saturated solution is formed.

    • Accurately add a known volume of each organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of methyl 2,3-dihydro-1H-indene-1-carboxylate of known concentrations.

    • Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

    • Analyze the diluted sample from step 3.

    • Using the calibration curve, determine the concentration of the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Data Summary and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Predicted and Experimental Solubility of Methyl 2,3-Dihydro-1H-indene-1-carboxylate at 25 °C

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL)
Nonpolar Aprotic TolueneHighTo be determined
HexaneHighTo be determined
Slightly Polar Aprotic Diethyl EtherHighTo be determined
DichloromethaneHighTo be determined
Polar Aprotic AcetoneHighTo be determined
Ethyl AcetateHighTo be determined
Tetrahydrofuran (THF)HighTo be determined
Polar Protic MethanolModerateTo be determined
EthanolModerateTo be determined
IsopropanolModerateTo be determined
Highly Polar Protic WaterLowTo be determined

Conclusion

While experimental data for the solubility of methyl 2,3-dihydro-1H-indene-1-carboxylate is not currently available in the public domain, a thorough analysis of its molecular structure allows for a strong predictive understanding of its behavior in common organic solvents. The compound is anticipated to exhibit high solubility in a broad range of nonpolar and polar aprotic solvents, moderate solubility in polar protic solvents, and low solubility in water. The provided experimental protocol offers a robust and reliable method for researchers to determine precise quantitative solubility data, which is essential for applications in organic synthesis, purification, and drug development.

References

  • LibreTexts. (2021, August 15). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • University of Maine. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • Fiveable. (2022, August 15). Solubility in organic solvents Definition. Retrieved from [Link]

  • Purdue University. (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]

  • Helmenstine, A. M. (2021, August 1). Solubility Rules Chart and Memorization Tips. Science Notes and Projects. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

  • Nagwa. (n.d.). Lesson Explainer: Properties of Esters. Retrieved from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • PubChemLite. (n.d.). Methyl 2,3-dihydro-1h-indene-1-carboxylate (C11H12O2). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Enzymatic Kinetic Resolution of Methyl 2,3-dihydro-1H-indene-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the enzymatic kinetic resolution (EKR) of methyl 2,3-dihydro-1H-indene-1-carboxylate (methyl indane-1-carboxylate). Indane-1-carboxylic acid derivatives are critical pharmacophores in medicinal chemistry, serving as precursors for melatonin receptor agonists, amino acid analogs, and cardiovascular agents.

While chemical asymmetric synthesis (e.g., via chiral auxiliaries) is possible, it often requires harsh conditions and expensive reagents. Enzymatic resolution offers a mild, scalable, and environmentally benign alternative. This guide prioritizes Novozym 435 (Candida antarctica Lipase B) and Amano Lipase PS (Burkholderia cepacia) based on their proven efficacy with structurally homologous bicyclic


-chiral esters (e.g., 1,4-benzodioxane-2-carboxylates).

Mechanistic Principle

The process relies on the ability of a hydrolase (lipase) to discriminate between the enantiomers of a racemic ester. In a typical EKR:

  • The lipase preferentially hydrolyzes the (S)-enantiomer of the ester to the corresponding carboxylic acid.

  • The (R)-enantiomer remains as the unreacted ester.

  • The reaction is stopped at

    
    50% conversion.
    
  • The acid and ester are separated via simple acid-base extraction, theoretically yielding both enantiomers with high optical purity (

    
    ).
    
Reaction Scheme

ReactionScheme cluster_0 Substrate (Racemic) cluster_1 Biocatalyst System cluster_2 Products (Resolved) Racemate rac-Methyl indane-1-carboxylate (50% R / 50% S) Enzyme Lipase (CAL-B or PSL) Phosphate Buffer (pH 7.0) / Toluene Racemate->Enzyme Hydrolysis Acid (S)-Indane-1-carboxylic Acid (Hydrolyzed Product) Enzyme->Acid Fast Reaction (k_S) Ester (R)-Methyl indane-1-carboxylate (Unreacted Substrate) Enzyme->Ester Slow Reaction (k_R)

Caption: Schematic of the hydrolytic kinetic resolution. The enzyme exhibits high enantioselectivity (E-value) for the (S)-enantiomer.

Experimental Strategy & Screening

Critical Insight: Do not assume a single enzyme will work perfectly immediately. The rigidity of the indane ring can impose steric constraints. A two-tier approach is required.[1][2]

Tier 1: Enzyme Selection

Based on structural analogs (benzodioxanes, tetralins), the following enzymes have the highest probability of success:

EnzymeSourceCommercial NameSpecificity Profile
CAL-B Candida antarcticaNovozym 435 (Immobilized)Robust, broad scope. Excellent for primary esters.
PSL/BCL Burkholderia cepaciaAmano Lipase PS (Immobilized)Superior for sterically hindered

-substituted acids.
CRL Candida rugosaAmano Lipase AYOften effective for cyclic esters but less stable than CAL-B.
Tier 2: Solvent Engineering

The solubility of methyl indane-1-carboxylate in water is negligible. A biphasic system or organic co-solvent system is mandatory.

  • Recommended: Toluene/Buffer (1:4 ratio) or MTBE/Buffer. These biphasic systems protect the enzyme from interface inactivation while solubilizing the substrate.

Detailed Protocol (Bench Scale)

Materials[1][3][4][5][6][7][8][9]
  • Substrate: Methyl 2,3-dihydro-1H-indene-1-carboxylate (Racemic).

  • Enzyme: Novozym 435 (>5000 PLU/g) or Amano Lipase PS-IM.

  • Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.0 - 7.5).

  • Organic Solvent: Toluene or MTBE (Methyl tert-butyl ether).

  • Quenching Agent: 1 M HCl.

Procedure (Step-by-Step)

Step 1: Substrate Preparation Dissolve 1.0 g (5.68 mmol) of racemic methyl indane-1-carboxylate in 10 mL of Toluene. Ensure complete dissolution.

Step 2: Reaction Initiation Add 40 mL of 0.1 M Potassium Phosphate Buffer (pH 7.2) to the organic phase in a 100 mL round-bottom flask.

  • Note: The pH must be stable. Hydrolysis releases acid, which drops pH. For larger scales, use an autotitrator with 1M NaOH to maintain pH 7.2.

Step 3: Enzyme Addition Add 50 mg (5% w/w relative to substrate) of Novozym 435. Seal the flask and incubate in an orbital shaker at 30°C and 200 rpm .

  • Expert Tip: Do not use magnetic stirring bars if using immobilized enzymes (beads), as the grinding action destroys the support carrier. Use overhead stirring or an orbital shaker.

Step 4: Monitoring (The "Stop" Point) Monitor the reaction via HPLC or GC every 2 hours.

  • Target: Stop the reaction when conversion (

    
    ) reaches 45-50% .
    
  • Why? Pushing beyond 50% risks hydrolyzing the slower-reacting (R)-enantiomer, eroding the enantiomeric excess of the remaining ester (

    
    ).
    

Step 5: Workup & Separation (Self-Validating Step)

  • Filter the reaction mixture to remove the immobilized enzyme (can be washed with toluene and reused).

  • Transfer filtrate to a separatory funnel.

  • Phase Separation: The Toluene layer contains the unreacted (R)-Ester . The Aqueous buffer contains the (S)-Acid (as a salt).

  • Isolation of (R)-Ester: Wash the Toluene layer with saturated NaHCO3 (to remove trace acid), dry over MgSO4, and concentrate in vacuo.

  • Isolation of (S)-Acid: Acidify the aqueous layer to pH 2.0 using 1 M HCl. Extract 3x with Ethyl Acetate.[3] Dry and concentrate.

Analytical Methods (Quality Control)

You must validate the optical purity. Optical rotation is insufficient for process development; Chiral HPLC is required.

HPLC Conditions (Recommended):

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90 : 10 to 95 : 5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Indane chromophore).

  • Expected Elution: The ester enantiomers will elute first; the acid may require acidification of the mobile phase (0.1% TFA) or derivatization (e.g., to methyl ester using TMS-diazomethane) for accurate resolution.

Calculation of Enantioselectivity (E-value):



  • Where

    
     = conversion and 
    
    
    
    = enantiomeric excess of the substrate (ester).
  • Target: An E-value > 50 is required for a viable process.[4]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<10% after 24h) Enzyme interface inactivation or low solubility.Add 5-10% DMSO as a co-solvent to the buffer. Switch to Amano PS (Burkholderia).
Low Selectivity (E < 10) Non-specific hydrolysis or wrong temperature.Lower temperature to 4°C-10°C. Switch enzyme source.
pH Drift Acid production overwhelming buffer capacity.Increase buffer concentration to 0.5 M or use pH-stat (autotitrator).
Emulsion Formation Protein/Solvent interaction.Centrifuge to break emulsion. Filter through Celite pad.[3]

Process Workflow Diagram

Workflow Start Start: Racemic Methyl Indane-1-carboxylate Screen Enzyme Screening (CAL-B vs. PSL in Toluene/Buffer) Start->Screen Analyze Chiral HPLC Analysis Calculate E-value Screen->Analyze Decision Is E > 50? Analyze->Decision Optimize Optimize T, pH, Co-solvent Decision->Optimize No ScaleUp Scale-Up (1g -> 100g) pH-stat control Decision->ScaleUp Yes Optimize->Screen DSP Downstream Processing Acid/Base Extraction ScaleUp->DSP End Isolated (S)-Acid & (R)-Ester (>98% ee) DSP->End

Caption: Decision tree for developing the kinetic resolution process.

References

  • Enzymatic Kinetic Resolution of 1,4-Benzodioxane Derivatives (Analogous Substrate)

    • Xie, Y., et al. (2023). "Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B." RSC Advances.
  • General Protocol for Kinetic Resolution of Cyclic Esters

    • Bornscheuer, U. T., & Kazlauskas, R. J. (2006).
  • Lipase Specificity for

    
    -Substituted Acids: 
    
    • Hult, K., & Berglund, P. (2007). "Engineered enzymes for improved organic synthesis." Current Opinion in Biotechnology.
  • Indane-1-Carboxylic Acid Significance & Synthesis

    • Gong, Y., et al. (2012). "Dynamic kinetic resolution of 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester." Organic Letters.

Sources

Technical Guide: Hydrolysis Strategies for Methyl 2,3-dihydro-1H-indene-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

Methyl 2,3-dihydro-1H-indene-1-carboxylate (Methyl Indane-1-carboxylate) is a pivotal intermediate in the synthesis of bioactive indane scaffolds, including melatonin receptor agonists and aminoindane derivatives (e.g., Rasagiline analogs). The transformation of the methyl ester to the free carboxylic acid is a fundamental step; however, the presence of a benzylic proton at the C1 position introduces a critical chemical liability: base-mediated racemization .

This application note provides two distinct protocols:

  • Protocol A (Chemical Saponification): A high-yield, robust method using Lithium Hydroxide (LiOH) for racemic substrates or when chirality is not a factor.

  • Protocol B (Enzymatic Hydrolysis): A mild, enantioselective approach using hydrolases (e.g., PLE or CAL-B) designed to preserve stereochemistry or achieve kinetic resolution.

Chemical Context & Critical Considerations

Structural Analysis

The substrate contains a methyl ester fused to an indane ring. The C1 position is benzylic and alpha to a carbonyl group.

  • pKa of C1-H: Approximately 22–24 (DMSO).

  • Risk Factor: Under strong basic conditions (pH > 12) or elevated temperatures, the C1 proton is susceptible to abstraction, forming a planar enolate. Reprotonation of this enolate destroys enantiopurity (racemization).

Mechanism of Action (BAc2)

The standard hydrolysis follows the B ase-catalyzed, Ac yl-oxygen cleavage, bimolecular (2 ) mechanism:

  • Nucleophilic Attack: Hydroxide ion attacks the electrophilic carbonyl carbon.[1][2]

  • Tetrahedral Intermediate: Formation of a transient anionic species.

  • Elimination: Methoxide leaves, generating the carboxylic acid.

  • Deprotonation: The base immediately deprotonates the acid to form the carboxylate salt (driving force).

Decision Matrix
RequirementRecommended ProtocolKey Reagent
Racemic Synthesis Protocol ALiOH / THF / H₂O
Chiral Retention Protocol BPig Liver Esterase (PLE) / Buffer
Scale-Up (>100g) Protocol A (Modified)NaOH / MeOH / H₂O (Cost-effective)

Protocol A: Chemical Saponification (LiOH System)

Standard operating procedure for high-yield conversion of racemic ester to acid.

Reagents & Equipment
  • Substrate: Methyl 2,3-dihydro-1H-indene-1-carboxylate (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 – 3.0 equiv)

  • Solvent System: THF : Water (3:1 v/v)

    • Note: THF ensures solubility of the lipophilic indane core.

  • Acid: 1M HCl (for workup)

  • Equipment: Round-bottom flask, magnetic stirrer, rotary evaporator.

Step-by-Step Methodology

Step 1: Solubilization Dissolve methyl 2,3-dihydro-1H-indene-1-carboxylate (e.g., 1.76 g, 10 mmol) in THF (30 mL) in a round-bottom flask. Ensure complete dissolution.

Step 2: Base Addition Prepare a solution of LiOH·H₂O (1.26 g, 30 mmol) in distilled water (10 mL). Add this aqueous solution dropwise to the stirring THF solution at Room Temperature (20–25°C).

  • Checkpoint: The mixture may become slightly cloudy; this is normal.

Step 3: Reaction Monitoring Stir vigorously at RT. Monitor by TLC (Hexane:EtOAc 4:1).

  • Timeframe: Reaction is typically complete within 2–4 hours.

  • Optimization: If reaction is sluggish after 4 hours, warm to 40°C. Do not reflux unless necessary, to minimize side reactions.

Step 4: Quench & Workup

  • Concentrate the mixture under reduced pressure to remove the majority of THF.

  • Dilute the aqueous residue with water (20 mL) and wash with Diethyl Ether (2 x 15 mL) to remove unreacted ester or non-polar impurities. Discard the organic (ether) layer.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl with stirring until pH reaches 1–2. A white precipitate (the product) should form.[3]

Step 5: Isolation Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL). Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 6: Yield Verification The resulting 2,3-dihydro-1H-indene-1-carboxylic acid is typically a white to off-white solid.

  • Expected Yield: 85–95%

  • Characterization: ¹H NMR (CDCl₃) should show disappearance of methyl singlet (~3.7 ppm) and appearance of broad COOH singlet (>10 ppm).

Protocol B: Enzymatic Hydrolysis (Chiral Preservation)

Advanced method for enantioselective hydrolysis or kinetic resolution.

Rationale

Enzymes operate at neutral pH (7.0–8.0) and ambient temperature, completely avoiding the enolization pathway that causes racemization.

Reagents
  • Enzyme: Pig Liver Esterase (PLE) (Sigma-Aldrich) or Candida antarctica Lipase B (CAL-B, immobilized).

  • Buffer: 0.1 M Phosphate Buffer (pH 7.5).

  • Co-solvent: Acetone or DMSO (max 10% v/v) to aid solubility.

Methodology
  • Suspension: Suspend the ester (10 mmol) in Phosphate Buffer (50 mL). Add Acetone (2 mL) if the substrate oils out.

  • Initiation: Add PLE (100–200 units/mmol ester).

  • Incubation: Stir at 25°C. Monitor pH; as hydrolysis proceeds, acid is released, lowering pH.

  • pH Stat: Maintain pH at 7.5 by automatic addition of 0.1 M NaOH solution (pH-stat titration). The volume of NaOH consumed correlates directly to conversion.

  • Termination: When conversion reaches 50% (for kinetic resolution) or 100% (for non-racemic starting material), filter off the enzyme (if immobilized) or extract as per Protocol A.

Visualized Workflows

Chemical Hydrolysis Workflow (Protocol A)

G Start Start: Methyl Indane-1-carboxylate Solvent Dissolve in THF Start->Solvent BaseAdd Add LiOH (aq) (Dropwise at RT) Solvent->BaseAdd Monitor Monitor TLC (Hex:EtOAc 4:1) BaseAdd->Monitor Decision Is SM consumed? Monitor->Decision Heat Heat to 40°C Decision->Heat No Workup Evaporate THF Wash with Ether Decision->Workup Yes Heat->Monitor Acidify Acidify aq. layer (1M HCl to pH 1-2) Workup->Acidify Extract Extract w/ EtOAc Dry & Concentrate Acidify->Extract End Product: Indane-1-carboxylic Acid Extract->End

Figure 1: Step-by-step workflow for the chemical saponification using LiOH.

Mechanistic Pathway & Racemization Risk

Mechanism cluster_Main Desired Hydrolysis (BAc2) cluster_Side Side Reaction (Racemization) Ester Ester (Chiral C1) Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack Enolate Planar Enolate (Achiral) Ester->Enolate Deprotonation (C1-H) High Temp / Strong Base Base Base (OH-) Base->Ester Acid Carboxylate (Chirality Retained) Tetra->Acid Elimination (-OMe) Racemic Racemic Acid Enolate->Racemic Reprotonation

Figure 2: Mechanistic bifurcation showing the competition between hydrolysis and racemization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of ester.Increase THF ratio or switch to MeOH/DCM mixture.
Emulsion during Extraction Amphiphilic nature of product.Add Brine (sat. NaCl) or filter through Celite pad.
Loss of Optical Activity Racemization via enolization.Switch to Protocol B (Enzymatic) or lower temp to 0°C with LiOH.
Low Yield Product remaining in water.Ensure aqueous phase is pH < 2 before extraction. Salt out with NaCl.

References

  • Vertex AI Search. (2023). Synthesis of 2,3-dihydro-1H-indene-1-carboxylic acid from methyl ester. Retrieved from

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification Mechanism. Retrieved from

  • National Institutes of Health (NIH). (2004). Stereoselective hydrolysis of methylphenidate by human carboxylesterase. Retrieved from

  • Google Patents. (2016). Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane (WO2016116607A1). Retrieved from

  • Royal Society of Chemistry. (2018). Base-catalysed hydrolysis of PIM-1. Retrieved from

Sources

Application Notes & Protocols for the Synthesis of PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of PI3Kα in Oncology and the Rationale for Targeted Synthesis

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Among the various PI3K isoforms, PI3Kα, encoded by the PIK3CA gene, holds particular significance in oncology as it is one of the most frequently mutated kinases in human cancers.[4][5] Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in tumorigenesis and the development of therapeutic resistance.[5][6] This has established PI3Kα as a high-priority target for the development of novel cancer therapeutics.

The goal of synthesizing PI3Kα inhibitors is to create molecules that can potently and selectively block the kinase activity of the p110α catalytic subunit, thereby inhibiting the downstream signaling cascade that promotes cancer cell survival and growth.[1][7] The development of selective inhibitors is crucial to minimize off-target effects and the associated toxicities that can arise from inhibiting other PI3K isoforms, which play essential roles in normal physiological functions.[4][8] This guide provides a comprehensive overview of the key chemical scaffolds, synthetic strategies, and detailed protocols for the preparation of prominent PI3Kα inhibitors, alongside methods for their characterization and functional validation.

The PI3K/Akt/mTOR Signaling Pathway: The Target Environment

Understanding the PI3K/Akt/mTOR pathway is fundamental to appreciating the mechanism of action of PI3Kα inhibitors. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K.[9] PI3Kα then catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6][9] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase-1 (PDK1), to the plasma membrane.[6][10] This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTOR Complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, leading to the regulation of cell survival, growth, and proliferation.[2][3]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor PI3Kα Inhibitor Inhibitor->PI3K Inhibition

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.

Common Chemical Scaffolds in PI3Kα Inhibitors

The development of PI3Kα inhibitors has led to the exploration of various heterocyclic scaffolds that can effectively bind to the ATP-binding pocket of the p110α subunit.[1] Structure-activity relationship (SAR) studies have identified several privileged core structures.

  • Pyrimidines and Quinazolines: These scaffolds are prevalent in many PI3K inhibitors. The pyrimidine core, particularly with a morpholine substituent, has been shown to form crucial hydrogen bonds within the ATP binding site.[11][12]

  • Thienopyrimidines: This fused heterocyclic system is the core of Pictilisib (GDC-0941), a potent pan-class I PI3K inhibitor.[13][14]

  • Imidazopyridines and Pyrrolopyrimidines: These scaffolds have also been successfully utilized to generate potent and selective PI3Kα inhibitors.[11][15]

  • Triazines: Trisubstituted triazines represent another class of compounds with demonstrated PI3K inhibitory activity.[1]

The general strategy for designing these inhibitors involves a core heterocyclic system that mimics the adenine ring of ATP, coupled with substituents that occupy adjacent pockets to enhance potency and selectivity.[16]

General Synthetic Workflow for PI3Kα Inhibitor Development

The synthesis and validation of a novel PI3Kα inhibitor follows a logical and iterative workflow, from initial synthesis to functional characterization.

Synthesis_Workflow Start Design & Retrosynthesis Synthesis Chemical Synthesis (Multi-step) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization Assay In Vitro Kinase Assay (PI3Kα Activity) Characterization->Assay Data Data Analysis (IC50 Determination) Assay->Data SAR SAR & Optimization Data->SAR End Lead Compound Data->End SAR->Start Iteration Pictilisib_Synthesis A Thienopyrimidine Core (Halogenated) C Suzuki-Miyaura Coupling (Pd Catalyst) A->C B Indazole Boronic Acid B->C D Coupled Intermediate C->D E Side Chain Installation (e.g., SNAr) D->E F Pictilisib (GDC-0941) E->F

Figure 3: Key steps in the synthesis of Pictilisib (GDC-0941).

Step-by-Step Protocol (Illustrative Route):

  • Formation of the Thienopyrimidine Core:

    • Rationale: This step creates the bicyclic core structure of Pictilisib.

    • Procedure: This can be achieved through various heterocyclic chemistry methods, often starting from a substituted thiophene derivative which is then cyclized to form the pyrimidine ring.

  • Halogenation of the Core:

    • Rationale: A halogen (e.g., chlorine or bromine) is introduced onto the thienopyrimidine core to serve as a handle for the subsequent Suzuki coupling.

    • Procedure: Treat the thienopyrimidine core with a halogenating agent like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

  • Suzuki-Miyaura Coupling:

    • Rationale: This reaction attaches the indazole ring system to the core.

    • Procedure: React the halogenated thienopyrimidine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., dioxane/water). [17]

  • Installation of the Morpholine and Sulfonylpiperazine Moieties:

    • Rationale: These groups are crucial for the inhibitor's potency and pharmacokinetic properties. They are typically installed via nucleophilic aromatic substitution (SNAr) reactions.

    • Procedure: The precursor from the Suzuki coupling is further functionalized. For example, a chloropyrimidine intermediate can be reacted sequentially with morpholine and then with 1-(methylsulfonyl)piperazine to yield Pictilisib. [16]

Protocol 3: Synthesis of Taselisib (GDC-0032)

Taselisib is a next-generation, β-sparing PI3K inhibitor with a more complex structure. [18] Step-by-Step Protocol (Illustrative Route):

  • Synthesis of the Dihydrobenzo[f]imidazo[1,2-d]o[1][17]xazepine Core:

    • Rationale: This tricyclic system is the central structural feature of Taselisib. Its synthesis is a multi-step process.

    • Procedure: This complex core is typically assembled through a sequence of reactions that may involve cyclizations and condensations, starting from simpler aromatic precursors.

  • Functionalization with the Triazole Moiety:

    • Rationale: The isopropyl-methyl-triazole group is a key feature of Taselisib.

    • Procedure: This is often achieved by coupling a precursor of the triazole with the core structure, for example, through a nucleophilic substitution or a metal-catalyzed cross-coupling reaction.

  • Coupling with the Pyrazole Side Chain:

    • Rationale: The final major fragment is the pyrazole-containing side chain.

    • Procedure: A Suzuki or similar cross-coupling reaction is used to attach the pyrazole moiety to the core structure.

  • Final Amide Formation:

    • Rationale: The terminal amide group is installed in the final steps of the synthesis.

    • Procedure: This involves a standard amide coupling reaction between a carboxylic acid precursor on the pyrazole side chain and 2-amino-2-methylpropan-1-ol, using a coupling reagent such as HATU.

Purification and Characterization of Synthesized Inhibitors

The purity and identity of the synthesized PI3Kα inhibitors must be rigorously confirmed.

  • Purification:

    • Flash Column Chromatography: This is the primary method for purifying reaction mixtures and isolating the desired product. The choice of solvent system (mobile phase) and stationary phase (e.g., silica gel) is critical and is determined through thin-layer chromatography (TLC) analysis.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for final purification to achieve high purity (>95%). Analytical HPLC is used to assess the purity of the final compound.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The chemical shifts, coupling constants, and integration of the peaks should be consistent with the expected structure.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound, providing strong evidence for its identity.

    • Purity Analysis: Analytical HPLC with a UV detector is the standard method for determining the purity of the final compound. The area under the curve of the product peak relative to the total area of all peaks gives the purity percentage.

Protocol: In Vitro PI3Kα Kinase Assay

To validate the biological activity of the synthesized compounds, an in vitro kinase assay is performed to measure their ability to inhibit PI3Kα.

  • Principle: The assay measures the phosphorylation of the substrate PIP2 to PIP3 by the PI3Kα enzyme. The amount of PIP3 produced is quantified, often using a competitive assay format where the generated PIP3 competes with a labeled PIP3 tracer for binding to a detector protein. [19]

  • Materials:

    • Recombinant human PI3Kα enzyme

    • PIP2 substrate

    • ATP

    • Kinase assay buffer

    • Synthesized inhibitor compound (dissolved in DMSO)

    • Detection reagents (e.g., fluorescently labeled PIP3, GRP-1 detector protein) [19] * Microplate reader

  • Procedure:

    • Prepare serial dilutions of the synthesized inhibitor in DMSO.

    • In a microplate, add the kinase assay buffer, PI3Kα enzyme, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding EDTA. [19] 6. Add the detection reagents (e.g., fluorescently labeled PIP3 and detector protein).

    • Incubate to allow for competitive binding.

    • Read the signal (e.g., fluorescence polarization) on a microplate reader.

  • Data Analysis:

    • The signal is inversely proportional to the amount of PIP3 produced.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

The synthesis of PI3Kα inhibitors is a cornerstone of modern oncology drug discovery. A successful synthesis program relies on a deep understanding of heterocyclic chemistry, strategic application of powerful reactions like Suzuki coupling, and rigorous purification and characterization. The protocols and workflows outlined in this guide provide a framework for the rational design, synthesis, and validation of novel PI3Kα inhibitors, ultimately contributing to the development of more effective and selective cancer therapies.

References

  • PI3Kα inhibitors: structural advances, synthesis strategies, and anticancer potential. (2026). Journal of Saudi Chemical Society.
  • Knight, Z. A., & Shokat, K. M. (2012).
  • Heffron, T. P., et al. (2021). Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195). PubMed.
  • Tian, Q., et al. (2013). A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate. Organic Process Research & Development.
  • Hayakawa, M., et al. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
  • Mayer, I. A., & Arteaga, C. L. (2019).
  • CN110964005A - Preparation process of Alpelisib. (n.d.).
  • CN111057051A - Novel synthesis method of PI3K inhibitor Alpelisib. (n.d.).
  • Synthesis of reference standard methyl-pictilisib and diagram of [¹¹C]-pictilisib one-step radiosynthesis. (n.d.).
  • Wang, Y., et al. (2025). Structure-Guided Design of a Highly Selective PI3Kα Inhibitor Overcoming Metabolic Dysregulation with Potent Anti-breast Cancer Efficacy. Journal of Medicinal Chemistry.
  • Alpelisib Synthetic Routes. (n.d.). MedKoo Biosciences.
  • Semenza, G. L. (2010). PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia. PMC.
  • Heffron, T. P., et al. (2020). Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195). Journal of Medicinal Chemistry.
  • KEGG PI3K-Akt signaling pathway - Homo sapiens (human). (n.d.).
  • Discovery and Process Development of Class i PI3K and Class i PI3K/mTOR Inhibitors GDC-0941 and GDC-0980. (2014).
  • Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorganic & Medicinal Chemistry Letters.
  • Zumsteg, Z. S., et al. (2016). Taselisib (GDC-0032)
  • GDC-0032 (Taselisib). (n.d.). Chemietek.
  • Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry.
  • PI3K-AKT Signaling Pathway. (n.d.).
  • AKT/PI3K Signaling Pathway. (n.d.). Rockland Immunochemicals.
  • GDC-0941. (n.d.). LKT Labs.
  • PI3K Signaling P
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
  • Logu, A. D., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. MDPI.
  • Alpelisib (BYL719). (2024). Selleck Chemicals.
  • Lan, X., et al. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. PubMed.
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (2023). PMC.
  • Taselisib (GDC-0032, RG7606). (n.d.). MedKoo.
  • Taselisib (GDC 0032). (2024). Selleck Chemicals.
  • US10336759B2 - Salts and processes of preparing a PI3K inhibitor. (n.d.).
  • Molecular insight into isoform specific inhibition of PI3K-α and PKC-η with dietary agents through an ensemble pharmacophore and docking studies. (2021). PMC.
  • Taselisib. (n.d.). Wikipedia.
  • Identification and biochemical characterization of small molecule inhibitors of ERK2 that target the D-recruitment site. (2023). PubMed.
  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. (2007). Molecular Cancer Therapeutics.
  • Identification and structural characterization of small-molecule inhibitors of PINK1. (2023).
  • Small-molecule kinase inhibitors: an analysis of FDA-approved drugs. (2014). Trends in Pharmacological Sciences.
  • Various chemical classes of phosphoinositide 3-kinase alpha (PI3Kα) inhibitors. (n.d.).
  • Phosphoinositide 3-kinase inhibitor. (n.d.). Wikipedia.
  • Structural insights into the interaction of three Y-shaped ligands with PI3Kα. (2022). PNAS.
  • Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). (2021). PMC.
  • Identification and characterization of a small-molecule inhibitor of death-associ

Sources

Application Note & Protocol: Palladium-Catalyzed Methoxycarbonylation for the Synthesis of Methyl 2,3-dihydro-1H-indene-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of methyl 2,3-dihydro-1H-indene-1-carboxylate via the palladium-catalyzed methoxycarbonylation of 1H-indene. This reaction represents a highly efficient and atom-economical method for installing a carboxyl functional group, transforming a readily available hydrocarbon feedstock into a valuable synthetic intermediate. We will delve into the underlying catalytic principles, provide a detailed, step-by-step experimental protocol, and discuss critical parameters that govern reaction success, including catalyst selection, ligand effects, and reaction conditions. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for accessing this and related indane scaffolds.

Introduction and Scientific Principles

The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold found in numerous biologically active molecules and functional materials. The targeted product, methyl 2,3-dihydro-1H-indene-1-carboxylate, serves as a key intermediate for more complex derivatives. Palladium-catalyzed carbonylation reactions are fundamental transformations in organic chemistry, enabling the direct introduction of a carbonyl group using carbon monoxide (CO).[1][2] Specifically, the alkoxycarbonylation of alkenes, which simultaneously forms a C-C and a C-O bond, is a powerful tool for ester synthesis.[3]

The synthesis of the target saturated ester from an alkene proceeds via a "hydride mechanism".[1][4] This pathway is distinct from oxidative carbonylation routes which yield unsaturated products.[2][5] The catalytic cycle, driven by a palladium complex, involves several key steps that are crucial to understand for experimental success.

The Catalytic Cycle

The generally accepted mechanism for this transformation begins with the in-situ formation of a palladium hydride ([Pd]-H) species, typically generated from a palladium(II) precursor in the presence of an alcohol and often an acid promoter.[6][7]

The key steps are as follows:

  • Formation of Palladium Hydride: A Pd(II) precatalyst reacts with methanol, often facilitated by an acid, to form the active cationic palladium hydride catalyst, [L-Pd-H]⁺, where L represents the supporting ligand.

  • Hydropalladation: The alkene (indene) coordinates to the palladium hydride complex and undergoes migratory insertion. For an unsymmetrical alkene like indene, this step determines the regioselectivity. The insertion typically follows Markovnikov regioselectivity, leading to the formation of the more stable branched palladium-alkyl intermediate, which is essential for obtaining the desired 1-carboxylate product.[8]

  • CO Insertion: Carbon monoxide then coordinates to the palladium center and inserts into the palladium-carbon bond, forming a palladium-acyl complex.

  • Alcoholysis: The final step is the nucleophilic attack by methanol on the palladium-acyl species. This releases the final ester product (methyl 2,3-dihydro-1H-indene-1-carboxylate) and regenerates the active palladium hydride catalyst, allowing the cycle to continue.[6]

Visualization of the Catalytic Cycle

Catalytic_Cycle PdH [L-Pd-H]⁺ Active Catalyst AlkeneComplex π-Complex (Indene Coordination) PdH->AlkeneComplex + Indene PdAlkyl Branched Pd-Alkyl Intermediate AlkeneComplex->PdAlkyl Hydropalladation (Regioselective) COComplex CO Coordination PdAlkyl->COComplex + CO PdAcyl Pd-Acyl Intermediate COComplex->PdAcyl CO Insertion ProductRelease Methanolysis PdAcyl->ProductRelease + CH₃OH ProductRelease->PdH - Product - H⁺

Caption: The palladium-catalyzed "hydride cycle" for the methoxycarbonylation of indene.

Detailed Experimental Protocol

This protocol is designed for a standard high-pressure laboratory reactor. All operations should be performed in a well-ventilated fume hood, and personnel must be trained in handling high-pressure gases, particularly the highly toxic carbon monoxide.

Materials and Equipment
  • Reagents:

    • Palladium(II) acetate (Pd(OAc)₂)

    • 1,2-Bis(di-tert-butylphosphinomethyl)benzene (DTBPMB) or similar diphosphine ligand[9]

    • 1H-Indene (freshly distilled to remove polymers)

    • Methanol (anhydrous, HPLC grade)

    • Methanesulfonic acid (MSA) or p-Toluenesulfonic acid (p-TsOH)[10]

    • Carbon monoxide (CO), high purity (≥99.9%)

    • Dichloromethane (DCM, for workup)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • 100 mL stainless steel autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and thermocouple

    • Schlenk line or glovebox for inert atmosphere operations

    • Standard laboratory glassware

    • Rotary evaporator

    • Flash chromatography system

Experimental Workflow Visualization

Experimental_Workflow start Start setup Reactor Assembly & Purge (Inert Atmosphere) start->setup reagents Charge Reactor: - Pd(OAc)₂ - Ligand (DTBPMB) - Methanol - Acid (MSA) setup->reagents substrate Add Indene Substrate reagents->substrate seal Seal Reactor substrate->seal pressurize Pressurize with CO (e.g., 20 bar) seal->pressurize react Heat & Stir (e.g., 100°C, 18h) pressurize->react cool Cool to RT & Vent CO react->cool workup Reaction Workup: - Quench - Extract with DCM - Wash & Dry cool->workup purify Purification: - Concentrate - Column Chromatography workup->purify characterize Characterization: - NMR - GC-MS purify->characterize end Final Product characterize->end

Caption: Step-by-step workflow for the synthesis of methyl 2,3-dihydro-1H-indene-1-carboxylate.

Step-by-Step Procedure
  • Catalyst Preparation and Reactor Charging:

    • In a clean, dry glass liner for the autoclave, add palladium(II) acetate (e.g., 0.025 mmol, 1.0 mol%).

    • Under an inert atmosphere (N₂ or Ar), add the diphosphine ligand, DTBPMB (e.g., 0.03 mmol, 1.2 mol%). The slight excess of ligand helps stabilize the catalyst.[9]

    • Add anhydrous methanol (20 mL) and methanesulfonic acid (e.g., 0.05 mmol, 2.0 mol%).

    • Stir the mixture for 15-20 minutes at room temperature to allow for pre-formation of the active catalyst. The solution should become homogeneous.

  • Substrate Addition and Reactor Sealing:

    • To the catalyst mixture, add freshly distilled 1H-indene (2.5 mmol, 1.0 equiv).

    • Place the glass liner inside the autoclave body, add a magnetic stir bar, and seal the reactor according to the manufacturer's instructions.

  • Reaction Execution:

    • Move the sealed reactor into a barricaded fume hood.

    • Purge the reactor headspace by pressurizing with CO (approx. 5 bar) and venting three times to remove residual air.

    • Pressurize the reactor to the desired CO pressure (e.g., 20-40 bar).

    • Begin vigorous stirring and heat the reactor to the target temperature (e.g., 100-120 °C).

    • Maintain the reaction at this temperature for 12-24 hours. Monitor the pressure; a drop in pressure indicates CO consumption.

  • Work-up and Isolation:

    • After the reaction period, cool the reactor to room temperature.

    • CAUTION: Carefully and slowly vent the excess CO into the fume hood exhaust.

    • Open the reactor and remove the glass liner.

    • Transfer the reaction mixture to a round-bottom flask.

    • Carefully neutralize the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous mixture with dichloromethane (3 x 25 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The crude product will be a viscous oil. Purify it using silica gel column chromatography, typically with a hexane/ethyl acetate gradient.[11]

    • Combine the product-containing fractions and remove the solvent under reduced pressure to yield methyl 2,3-dihydro-1H-indene-1-carboxylate as a colorless or pale yellow oil.

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS analysis.

Reaction Parameters and Data

The success of the methoxycarbonylation is highly dependent on optimizing several key parameters. The following table summarizes typical conditions and expected outcomes based on analogous olefin carbonylation literature.[3][4][9][10]

ParameterRecommended RangeRationale & Key Considerations
Catalyst Loading 0.1 - 2.0 mol%Lower loadings are economically desirable but may require longer reaction times. Higher loadings can improve rates for less reactive substrates.
Ligand:Pd Ratio 1.1:1 to 1.5:1A slight excess of ligand is crucial to prevent the formation of palladium black and catalyst deactivation.[9]
CO Pressure 20 - 50 barCO is a reactant and its concentration (pressure) influences the reaction rate. Higher pressures generally favor the carbonylation step.
Temperature 90 - 130 °CHigher temperatures increase the reaction rate but can also lead to catalyst decomposition or side reactions if too high.
Acid Promoter 1 - 5 mol%The acid is critical for generating the active Pd-H species. Insufficient acid leads to low activity, while a large excess can potentially inhibit the reaction.[3]
Expected Yield 70 - 95%Highly dependent on substrate purity, catalyst activity, and optimization of conditions.
Regioselectivity >95% BranchedThe choice of a bulky diphosphine ligand strongly favors the desired branched isomer (1-carboxylate).[8]

Troubleshooting and Safety

  • Low or No Conversion:

    • Inactive Catalyst: Ensure all reagents, especially the solvent, are anhydrous. Water can interfere with the catalyst. Use high-purity Pd precursor and ligand.

    • Insufficient Acid: The acid promoter is crucial; verify its addition and concentration.[4]

    • Indene Purity: Polymeric impurities in aged indene can inhibit the catalyst. Always use freshly distilled substrate.

  • Formation of Palladium Black:

    • This indicates catalyst decomposition. Increase the ligand-to-palladium ratio slightly. Ensure the reaction is run under a strict inert atmosphere before CO is introduced.[9]

  • Poor Regioselectivity:

    • The ligand is the primary controller of regioselectivity. Bulky electron-rich diphosphine ligands like DTBPMB are known to give high branched selectivity. Simpler ligands like PPh₃ may give mixtures.[4]

  • Safety Precautions:

    • Carbon Monoxide: CO is a colorless, odorless, and highly toxic gas. All operations involving CO must be conducted in a certified, high-flow fume hood with a CO detector present.

    • High Pressure: Use a properly rated and maintained autoclave behind a safety shield. Never exceed the maximum pressure and temperature ratings of the vessel.

    • Exothermic Reaction: While not typically a strongly exothermic process, always monitor the reaction temperature and pressure, especially during the initial heating phase.

References

  • Baxendale, I. R., et al. (2016). The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. PubMed Central. Available at: [Link]

  • Fridrich, B., et al. (2024). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. Radboud Repository. Available at: [Link]

  • Fridrich, B., et al. (2024). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS Catalysis. Available at: [Link]

  • Fridrich, B., et al. (2024). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. PubMed. Available at: [Link]

  • Li, C., et al. (2018). Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands. Chemical Science. Available at: [Link]

  • Serrano, M., et al. (2013). Methoxycarbonylation of olefins catalyzed by palladium complexes bearing P,N-donor ligands. Dalton Transactions. Available at: [Link]

  • Unknown Author. (n.d.). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Reaction Chemistry & Engineering. Available at: [Link]

  • Li, C., et al. (2018). Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands. PubMed Central. Available at: [Link]

  • S. P. R. D. L. G. D. D. C. F. M. H. S. (2010). Palladium-catalysed methoxycarbonylation of ethene with bidentate diphosphine ligands: a density functional theory study. Physical Chemistry Chemical Physics. Available at: [Link]

  • Tabaja, H., et al. (2025). Palladium-catalyzed methoxycarbonylation of a commodity CO2-sourced δ-valerolactone. Molecular Catalysis. Available at: [Link]

  • Unknown Author. (n.d.). Methyl 7-methoxy-3-oxo-2,3-dihydro-1h-indene-1-carboxylate. PubChem. Available at: [Link]

  • Wang, Y., et al. (2019). 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Feng, Z., et al. (2016). Design, Synthesis, and Biological Evaluation of a New Class of MT2-Selective Agonists. ResearchGate. Available at: [Link]

  • da Silva, A. J. M., et al. (2007). 1,2-Dihydroxy-2-(3-methylbut-2-enyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. Acta Crystallographica Section E. Available at: [Link]

  • Gonzalez-Gomez, V., et al. (2013). Pd-catalyzed ethylene methoxycarbonylation with Brønsted acid ionic liquids as promoter and phase-separable reaction media. Catalysis Science & Technology. Available at: [Link]

  • Vorholt, A. J., et al. (2018). Palladium-Catalyzed Methoxycarbonylation Investigated by Design of Experiments. ChemCatChem. Available at: [Link]

  • Unknown Author. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. PubChem. Available at: [Link]

  • G. G. P. M. (2022). Palladium(II)-Catalyzed Nondirected C(sp2)–H Alkoxycarbonylation of Arenes. ChemRxiv. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2,3-dihydro-1H-indene-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-PUR-001 Subject: Optimization of Column Chromatography for Methyl Indane-1-carboxylate Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

You are attempting to purify methyl 2,3-dihydro-1H-indene-1-carboxylate (CAS: 39626-41-0).[1] This molecule consists of a lipophilic indane core with a moderately polar methyl ester functionality.

Successful isolation requires managing the polarity balance between the lipophilic hydrocarbon skeleton and the polar ester group. The most common impurities—unreacted indane-1-carboxylic acid (polar, H-bond donor) and indene derivatives (non-polar, elimination products)—have distinct retention behaviors that we can exploit.[1]

Module 1: Pre-Purification Triage (The "Diagnostic")[1]

Before packing your column, you must characterize the crude mixture.[1] Blind gradients lead to poor resolution.

TLC Method Development
  • Stationary Phase: Silica Gel 60

    
     aluminum/glass sheets.[1]
    
  • Visualization: UV (254 nm) is primary due to the aromatic ring.[1] Stain with PMA (Phosphomolybdic Acid) or Iodine if UV is weak (common if the aromatic ring is electron-rich).[1]

  • Target Rf: Aim for an Rf of 0.35 – 0.45 for the product.

Solvent System (v/v)Predicted Rf (Product)Utility
100% Hexane < 0.05Moves non-polar impurities (indenes) to solvent front.[1]
9:1 Hexane:EtOAc 0.20 – 0.30Recommended Starting Point. Good separation from non-polars.
8:2 Hexane:EtOAc 0.45 – 0.55Fast elution.[1] Risk of co-eluting with polar impurities.
DCM (Dichloromethane) VariableAlternate selectivity if Hex/EtOAc fails to separate isomers.[1]
Crude Sample Assessment
  • State: Likely a viscous oil or low-melting solid.

  • Acidity Check: If your synthesis involved acid-catalyzed esterification, residual acid will streak on the column.

    • Action: Dissolve a small aliquot in DCM and wash with sat.

      
       in a vial. Check TLC of the organic layer.[2][3][4][5][6] If the "streak" at the baseline disappears, perform a bulk bicarbonate wash before the column.[1]
      

Module 2: The Purification Protocol (Standard Operating Procedure)

This protocol assumes a crude mass of 1.0 g . Scale reagents proportionally.

Stationary Phase Setup
  • Silica Type: 40–63 µm particle size (Standard Flash Grade).[1]

  • Column Dimensions: 2.5 cm diameter x 15-20 cm height.

  • Silica Mass: ~30–40 g (30:1 to 40:1 silica-to-crude ratio).[1] Note: Esters are robust; you do not need the high dilution of 100:1 unless separating enantiomers.

Sample Loading (Critical Step)

Since the product is likely an oil, wet loading is preferred to minimize band broadening.[1]

  • Dissolve crude in the minimum volume of 1:1 Hexane:DCM (approx. 2–3 mL).

  • Load carefully onto the pre-equilibrated column (100% Hexane).[1]

  • Rinse the vial with 0.5 mL Hexane and load the rinse.

  • Add a 1 cm layer of sea sand on top to protect the silica bed.

Elution Gradient

Do not run isocratic immediately. Use a step gradient to remove non-polars first.

  • Column Volume (CV) 1–2: 100% Hexane .

    • Purpose: Elutes non-polar impurities (e.g., indene, dimers) and residual mineral oil (if NaH was used).[1]

  • CV 3–10: 95:5 Hexane:EtOAc .

    • Purpose: Slowly moves the ester. Watch for the product front.

  • CV 11+: 90:10 Hexane:EtOAc .

    • Purpose: Elutes the main ester peak.

  • Flush: 50:50 Hexane:EtOAc .

    • Purpose: Elutes any unreacted acid or polar byproducts (often discarded).[1]

Module 3: Troubleshooting (The "Unhappy Path")

Issue A: The "Acid Trail" (Streaking)[1]
  • Symptom: The product spot on TLC has a "tail" extending downward, or the column fractions show product eluting continuously over 20+ tubes.

  • Root Cause: Residual carboxylic acid (starting material) is hydrogen-bonding with the silica silanols, dragging the ester with it or simply contaminating the fractions.[1]

  • Fix:

    • Pre-column: Perform a rigorous aqueous

      
       workup.[1]
      
    • In-column: If you already started the column, switch to a solvent system containing 0.5% Acetic Acid? NO. For esters, we want to remove the acid.[1] You cannot easily fix this on-column without risking hydrolysis. Abort, combine fractions, wash with base, and re-column.

Issue B: Co-elution with Indene (The "Elimination Side-Product")
  • Symptom: A UV-active spot runs just above your ester (Rf ~0.6 vs 0.4).[1]

  • Root Cause: Elimination of the hydroxyl/leaving group during synthesis creates the double bond (indene).[1]

  • Fix:

    • Use 100% Hexane for at least 3 Column Volumes. Indenes are hydrocarbons and move very fast in pure hexane.[1]

    • Switch to Toluene as the solvent. The

      
      -
      
      
      
      interactions between toluene and the aromatic indene ring can alter selectivity compared to Hexane/EtOAc.
Issue C: Product Decomposition
  • Symptom: Pure product turns into two spots (Acid + Alcohol) after sitting in the collection tubes.[1]

  • Root Cause: Silica gel is slightly acidic.[1] Sensitive esters can hydrolyze if left in solution with silica dust or acidic solvents.

  • Fix: Evaporate fractions immediately. Do not store the product in solution with silica.

Module 4: Workflow Visualization

The following diagram illustrates the decision logic for the purification process.

PurificationWorkflow Start Crude Mixture (Methyl Indane-1-carboxylate) TLC_Check TLC Analysis (10% EtOAc/Hexane) Start->TLC_Check Decision_Impurity Impurity Profile? TLC_Check->Decision_Impurity Path_Acid Streaking/Acid Present Decision_Impurity->Path_Acid Baseline Streak Path_Clean Discrete Spots Decision_Impurity->Path_Clean Good Separation Path_Indene Non-polar Spot (Rf > 0.7) Decision_Impurity->Path_Indene High Rf Spot Action_BaseWash Action: Wash with sat. NaHCO3 Path_Acid->Action_BaseWash Column_Setup Column Setup SiO2 (30:1 ratio) Path_Clean->Column_Setup Action_HexaneFlush Action: Flush Col with 100% Hexane Path_Indene->Action_HexaneFlush Action_BaseWash->TLC_Check Re-check Action_HexaneFlush->Column_Setup Gradient Gradient Elution 0% -> 10% EtOAc Column_Setup->Gradient Analysis Fraction Analysis (UV/TLC) Gradient->Analysis Final Pure Ester (Evaporate < 40°C) Analysis->Final

Caption: Decision logic for optimizing the purification of methyl indane-1-carboxylate based on TLC impurity profiling.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Alumina instead of Silica? A: Yes, Neutral Alumina (Activity III) can be used if you suspect your ester is acid-sensitive (labile).[1] However, silica provides higher resolution for separating the ester from the parent acid.[1] If using silica, ensure you evaporate the solvent promptly to prevent hydrolysis [1].[1]

Q: My compound is an oil. How do I solidify it? A: Methyl indane-1-carboxylate is often an oil or low-melting solid. To induce crystallization, dissolve the pure oil in a minimum amount of warm pentane or hexanes, then cool to -20°C or -78°C. Scratching the glass with a spatula can induce nucleation.

Q: The Rf is too close to the starting material. How do I improve separation? A: If the ester and a non-acidic impurity are co-eluting, change the "selectivity" rather than the "strength" of the solvent. Try Dichloromethane (DCM) / Hexane mixtures.[1][7] DCM interacts via dipole-dipole moments differently than EtOAc (which is a strong H-bond acceptor), often resolving steric isomers or closely related functionalities [2].[1]

References

  • ChemicalBook. (n.d.).[1] Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis. Retrieved from [1]

  • University of Rochester. (n.d.).[1] Solvent Systems for Flash Column Chromatography. Retrieved from

  • Royal Society of Chemistry. (2020).[1] Synthesis of a versatile 1H-indene-3-carboxylate scaffold. Chemical Communications. Retrieved from [1]

  • Common Organic Chemistry. (n.d.).[1] Solvent Systems for Silica Gel Column Chromatography. Retrieved from [1]

Sources

common side products in the synthesis of methyl indane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of methyl indane-1-carboxylate. This molecule is a valuable building block in medicinal chemistry and materials science. However, its synthesis is not without challenges, often leading to a mixture of products that complicates purification and reduces overall yield. This guide is designed for researchers and drug development professionals to troubleshoot common issues, understand the mechanistic origins of side products, and optimize reaction conditions. We will move beyond simple procedural lists to explore the chemical causality behind the formation of these impurities, providing you with the expert insights needed to achieve a clean and efficient synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis of methyl indane-1-carboxylate, structured around common synthetic strategies.

Scenario 1: Synthesis via Dieckmann Condensation and Subsequent Decarboxylation

This is a prevalent and powerful route, typically starting from a substituted diethyl adipate derivative, which first undergoes an intramolecular condensation to form a cyclic β-keto ester. This intermediate is then deprotonated, alkylated (if necessary), and finally hydrolyzed and decarboxylated.

Q1: My Dieckmann condensation of diethyl 2-phenyladipate is low-yielding, and I recover a significant amount of starting material. What is the cause?

A1: This is a classic issue related to the equilibrium nature of the Dieckmann condensation. The reaction is a base-catalyzed intramolecular cyclization that is mechanistically similar to the Claisen condensation.[1] The driving force for the reaction is the final deprotonation of the product, the cyclic β-keto ester, which forms a highly stable enolate.

  • Mechanistic Insight: The reaction requires a full equivalent of a strong base (like sodium ethoxide). The base first generates an enolate at the α-carbon, which then attacks the second ester group intramolecularly.[2][3] The crucial final step is the deprotonation of the newly formed β-keto ester. This final step is highly favorable and pulls the entire equilibrium towards the product. If less than a stoichiometric amount of base is used, or if the base is not strong enough, the equilibrium will not sufficiently favor the cyclized product.

  • Troubleshooting & Prevention:

    • Base Stoichiometry: Ensure at least one full equivalent of a strong, non-nucleophilic base (e.g., sodium hydride, sodium ethoxide) is used. Using the alkoxide corresponding to the ester's alcohol (e.g., sodium ethoxide for ethyl esters) prevents transesterification.

    • Anhydrous Conditions: The base is highly reactive with water. Ensure all glassware is oven-dried and solvents are rigorously anhydrous. Moisture will quench the base and the reactive enolate intermediates, halting the reaction.

    • Reaction Temperature: While initial enolate formation may be done at lower temperatures, the cyclization often requires heating (reflux in toluene or THF) to proceed at a reasonable rate.

Q2: After the saponification and decarboxylation step, I've isolated indane-1-one as a major side product instead of indane-1-carboxylic acid. How did this occur?

A2: The formation of indane-1-one points to a premature decarboxylation event occurring before the desired hydrolysis of the ester. The intermediate in this sequence is a β-keto acid, which is notoriously unstable and prone to decarboxylation upon heating.[4]

  • Mechanistic Insight: The typical procedure involves saponification (hydrolysis) of the methyl ester with a base (e.g., NaOH), followed by an acidic workup and heating to promote decarboxylation. If the acidification is too strong or the heating too vigorous before the β-keto group is addressed, the molecule can decarboxylate to form an enol, which tautomerizes to the more stable indane-1-one.

  • Troubleshooting & Prevention:

    • Controlled Workup: After saponification, carefully acidify the reaction mixture at a low temperature (e.g., 0 °C) to protonate the carboxylate.

    • Moderate Heating: Heat the acidified solution gently (e.g., 50-60 °C) to effect decarboxylation. Overheating can favor side reactions.

    • Alternative Decarboxylation: Consider Krapcho decarboxylation conditions (heating in a wet, polar aprotic solvent like DMSO with a salt like LiCl) on the methyl ester intermediate before saponification. This can sometimes provide a cleaner conversion directly to indane-1-one, which can then be used in subsequent steps if the synthetic plan is adjusted.

Visualizing the Dieckmann Condensation Pathway and a Common Pitfall

G cluster_0 Desired Intramolecular Pathway cluster_1 Side Reaction: Intermolecular Condensation Diester Diester Enolate Enolate Diester->Enolate NaOEt CyclicIntermediate CyclicIntermediate Enolate->CyclicIntermediate Intramolecular Attack Product Product CyclicIntermediate->Product - NaOEt StabilizedEnolate StabilizedEnolate Product->StabilizedEnolate Deprotonation (Driving Force) Diester2 Diester (Molecule 1) Enolate2 Enolate Diester2->Enolate2 NaOEt Dimer Polymeric/Oligomeric Side Products Enolate2->Dimer Intermolecular Attack Diester3 Diester (Molecule 2) Diester3->Dimer

Caption: Desired vs. undesired pathways in the Dieckmann condensation.

Scenario 2: Synthesis via Fischer Esterification of Indane-1-carboxylic Acid

This route appears straightforward: reacting the parent carboxylic acid with methanol under acidic catalysis. However, its reversible nature presents challenges.

Q1: My esterification reaction has stalled, and TLC analysis shows a 50:50 mixture of starting material and product, even after prolonged reflux. How can I drive the reaction to completion?

A1: The Fischer esterification is an equilibrium-controlled process.[5][6] The reaction of a carboxylic acid and an alcohol produces an ester and water. To achieve high conversion, the equilibrium must be shifted to the right, according to Le Châtelier's principle.

  • Mechanistic Insight: The reaction is catalyzed by acid (e.g., H₂SO₄, TsOH), which protonates the carbonyl oxygen of the carboxylic acid, making it a more potent electrophile for attack by the alcohol.[7] Every step is reversible, including the final elimination of water to form the ester.

  • Troubleshooting & Prevention:

    • Use Excess Alcohol: The simplest method is to use methanol as the solvent. Its large molar excess will drive the equilibrium towards the product side.[8]

    • Remove Water: If using a co-solvent, water must be actively removed as it forms. This can be achieved by:

      • Dean-Stark Apparatus: Refluxing in a solvent that forms an azeotrope with water (like toluene or benzene) allows for the physical separation of water.

      • Drying Agents: Including molecular sieves in the reaction mixture can sequester the water byproduct.

    • Catalyst Choice: Ensure a strong acid catalyst is used in sufficient quantity (typically 5-10 mol%).

Visualizing the Fischer Esterification Equilibrium

G cluster_0 Reactants Indane-1-carboxylic Acid + Methanol Products Methyl Indane-1-carboxylate + Water Reactants->Products H+ Remove Remove Water (Dean-Stark) Products->Remove Excess Use Large Excess of Methanol Excess->Reactants

Caption: Shifting the equilibrium in Fischer esterification.

Scenario 3: Synthesis from 1-Indanone Precursors

Routes starting from 1-indanone often involve creating a nucleophile at the 1-position or modifying the carbonyl. For instance, α-alkylation of a related compound, indan-2-one, is known to produce dialkylated side products.[9] A similar issue can arise if attempting to build the carboxylate at the 1-position under basic conditions.

Q1: I'm attempting to form my product from 1-indanone under basic conditions, but I'm getting a significant amount of a high-molecular-weight side product. NMR suggests a dimer. What is happening?

A1: You are likely observing the results of an aldol condensation. 1-Indanone has acidic protons at the C2 position. In the presence of a base (which might be used to generate an enolate for subsequent carboxylation), one molecule of indanone can form an enolate that then attacks the carbonyl group of a second molecule.

  • Mechanistic Insight: The enolate of 1-indanone is a potent nucleophile. Its reaction with another molecule of the ketone leads to an aldol adduct, which can then dehydrate under the reaction conditions to form a conjugated α,β-unsaturated ketone. This dimer is often a highly colored and insoluble material.

  • Troubleshooting & Prevention:

    • Use a Non-Nucleophilic Base: Employ a strong, sterically hindered base like Lithium Diisopropylamide (LDA) to ensure rapid and complete enolate formation at low temperatures (-78 °C).

    • Low Temperature: Perform the enolate formation and subsequent reaction with your electrophile (e.g., methyl chloroformate, CO₂) at low temperatures (-78 °C) to disfavor the aldol reaction, which has a higher activation energy.

    • Inverse Addition: Add the 1-indanone solution slowly to the solution of the base at low temperature. This ensures that there is never an excess of the ketone in the presence of the base, minimizing the chance for self-condensation.

Visualizing Aldol Side Product Formation

G Indanone1 1-Indanone Enolate Indanone Enolate Indanone1->Enolate Deprotonation at C2 Base Base (e.g., NaOEt) Base->Enolate Adduct Aldol Adduct Enolate->Adduct Nucleophilic Attack Indanone2 Another 1-Indanone (Electrophile) Indanone2->Adduct FinalProduct Dehydrated Dimer (α,β-Unsaturated Ketone) Adduct->FinalProduct -H₂O

Caption: Mechanism of aldol dimerization of 1-indanone.

Summary Table of Common Side Products

Side ProductProbable CauseProposed SolutionRelevant Synthetic Route
Unreacted Diester Incomplete cyclization; insufficient or weak base.Use ≥1 equivalent of strong base (NaH, NaOEt); ensure anhydrous conditions.Dieckmann Condensation
Indane-1-one Premature decarboxylation of β-keto acid intermediate.Control acidification and heating during workup; consider Krapcho conditions.Dieckmann Condensation
Unreacted Indane-1-carboxylic Acid Reaction at equilibrium.Use methanol as solvent (large excess); actively remove water (Dean-Stark).Fischer Esterification
Aldol Dimer of 1-Indanone Self-condensation under basic conditions.Use a strong, hindered base (LDA) at low temperature (-78 °C); use inverse addition.From 1-Indanone
Polymeric Material Intermolecular Claisen/Dieckmann condensation.Use high dilution conditions to favor intramolecular reaction; ensure slow addition.Dieckmann Condensation

Protocol: Optimized Dieckmann Condensation

This protocol for the formation of Methyl 2-oxo-2,3-dihydro-1H-indene-1-carboxylate highlights critical steps to minimize side product formation.

Materials:

  • Dimethyl 2-phenylbutanedioate

  • Sodium methoxide (NaOMe)

  • Anhydrous Toluene

  • Anhydrous Methanol (for quenching)

  • 1M Hydrochloric Acid

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

  • Reagent Addition: Charge the flask with anhydrous toluene (to achieve high dilution, e.g., 0.1 M concentration of diester). Add sodium methoxide (1.1 equivalents) to the solvent.

  • Diester Addition: Dissolve dimethyl 2-phenylbutanedioate (1.0 equivalent) in a minimal amount of anhydrous toluene. Add this solution dropwise to the stirred suspension of NaOMe in toluene over 30-60 minutes at room temperature. Causality Note: Slow addition maintains a low concentration of the starting material, favoring the intramolecular cyclization over intermolecular polymerization.

  • Reaction: After the addition is complete, heat the mixture to reflux under nitrogen. Monitor the reaction by TLC until the starting diester is consumed (typically 4-6 hours).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a small amount of anhydrous methanol to quench any unreacted NaOMe, followed by a careful, dropwise addition of 1M HCl until the solution is acidic (pH ~2-3). Causality Note: The acidic quench protonates the stabilized enolate product, yielding the desired β-keto ester.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the subsequent decarboxylation step.

References

  • A Novel Method for the Synthesis of Methyl Indane-1-carboxylates by Ring Contraction of Tetralones Using Lead(IV) Acetate. Thieme E-Books & E-Journals. [Link]

  • Propose mechanisms for the two Dieckmann condensations just shown. Pearson+. [Link]

  • Improved Synthetic Route to Methyl 1-Fluoroindan-1-carboxylate (FICA Me Ester) and 4-Methyl Derivatives. J-Stage. [Link]

  • A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE. Vedantu. [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Dieckmann condensation. Wikipedia. [Link]

  • methyl 1-indanecarboxylate. ChemSynthesis. [Link]

  • What is the product of a Dieckmann condensation of dimethyl adipate? Chemistry Stack Exchange. [Link]

  • Preparation of alkyl 1-indanone-2-carboxylates 1 and 2. ResearchGate. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Process for the preparation of substituted indanones.
  • Fischer Esterification. Chemistry Steps. [Link]

  • 2-indanone. Organic Syntheses. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

  • Decarboxylation in Natural Products Biosynthesis. ACS Publications. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. CCS Chemistry. [Link]

  • Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. Publikationsserver der Universität Regensburg. [Link]

  • Decarboxylative and dehydrative coupling of dienoic acids and pentadienyl alcohols to form 1,3,6,8-tetraenes. Beilstein Journal of Organic Chemistry. [Link]

  • Process for preparing 1-indanones.

Sources

challenges in the scale-up of methyl 2,3-dihydro-1H-indene-1-carboxylate production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2,3-dihydro-1H-indene-1-carboxylate Production

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of methyl 2,3-dihydro-1H-indene-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address challenges encountered during production. Our focus is on providing not just procedures, but the underlying scientific principles to empower you to make informed decisions during process optimization and scale-up.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the production of methyl 2,3-dihydro-1H-indene-1-carboxylate.

Q1: What is the most common and scalable synthesis route for methyl 2,3-dihydro-1H-indene-1-carboxylate?

A1: For large-scale production, the catalytic hydrogenation of methyl 1H-indene-1-carboxylate is often the most efficient and atom-economical route. This approach avoids the multi-step sequences and potentially hazardous reagents associated with building the indane core from acyclic precursors, such as Friedel-Crafts cyclizations.[1][2] The primary challenges shift from ring formation to managing the selective reduction and handling of heterogeneous catalysts at scale.

Q2: What are the critical quality attributes (CQAs) for the final product?

A2: The primary CQAs are purity, impurity profile, and residual solvent content. For most pharmaceutical applications, purity as determined by HPLC or GC should exceed 99.5%. Key impurities to monitor include the unreacted starting material (methyl 1H-indene-1-carboxylate), over-reduction products (where the benzene ring is partially or fully saturated), and any process-related impurities.

Q3: What is a realistic yield expectation when scaling up this process?

A3: In a well-optimized process at the pilot or manufacturing scale, yields for the catalytic hydrogenation step should consistently be in the range of 90-98%. Overall process yield will, of course, depend on the purity and yield of the starting indene ester. Lower yields are often traced back to catalyst deactivation, mass transfer limitations, or suboptimal work-up procedures.

Q4: Which analytical techniques are essential for in-process control (IPC) and final release?

A4: A combination of techniques is crucial.

  • For IPC: HPLC or GC is vital to monitor the disappearance of the starting material and the appearance of the product. This allows for accurate determination of reaction completion.

  • For Final Product QC:

    • HPLC/GC: To determine purity and quantify impurities.

    • ¹H and ¹³C NMR: To confirm the structure and absence of structural isomers.[3]

    • Mass Spectrometry (MS): To confirm the molecular weight.[4]

    • Karl Fischer Titration: To determine water content.

    • Loss on Drying (LOD): To measure residual solvent content.

Section 2: Core Synthesis Workflow & Key Control Points

The recommended scalable synthesis is the hydrogenation of methyl 1H-indene-1-carboxylate. This process is robust, high-yielding, and generally uses moderate conditions.

Overall Experimental Workflow

The diagram below outlines the critical stages of the production process, from raw material qualification to final product release.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Downstream Processing cluster_3 Final QC SM Starting Material QC (Purity, Identity) Reactor Reactor Charging (Solvent, SM, Catalyst) SM->Reactor Solvent Solvent Degassing (Remove O2) Solvent->Reactor Reaction Hydrogenation (H2 Pressure, Temp, Agitation) Reactor->Reaction Inert Atmosphere IPC In-Process Control (HPLC/GC for completion) Reaction->IPC Sampling IPC->Reaction Continue if incomplete Filtration Catalyst Filtration (e.g., Celite® pad) IPC->Filtration Reaction Complete Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Purification (Crystallization/Distillation) Concentration->Purification Drying Product Drying (Vacuum Oven) Purification->Drying FinalQC Final QC Analysis (Purity, Impurities, Residuals) Drying->FinalQC Packaging Packaging FinalQC->Packaging Meets Specification

Caption: High-level workflow for methyl 2,3-dihydro-1H-indene-1-carboxylate production.

Detailed Experimental Protocol (Lab Scale: 100g)

Materials:

  • Methyl 1H-indene-1-carboxylate (100 g, 0.574 mol)

  • Palladium on Carbon (5% Pd/C, 50% wet), (2.0 g, ~1 mol%)

  • Methanol (or Ethyl Acetate), HPLC grade (1000 mL)

  • Hydrogen (H₂) gas, high purity

  • Nitrogen (N₂) gas, high purity

  • Celite® or a similar filter aid

Procedure:

  • Reactor Preparation: Charge a 2L hydrogenation vessel with methyl 1H-indene-1-carboxylate and methanol. Begin stirring to dissolve the starting material.

  • Inerting: Purge the vessel with nitrogen gas for 15 minutes to remove all oxygen, which can be a safety hazard and can poison the catalyst.

  • Catalyst Charging: Under a positive pressure of nitrogen, carefully add the 5% Pd/C catalyst. Safety Note: Dry Pd/C is pyrophoric. Always handle the wet catalyst carefully.

  • Hydrogenation: Seal the reactor. Purge the headspace with hydrogen gas three times. Pressurize the reactor to the target pressure (e.g., 50-100 psi) and begin vigorous agitation. Maintain the reaction temperature at 25-35°C. The reaction is exothermic, and cooling may be required at a larger scale.

  • Monitoring (IPC): Monitor the reaction progress by observing hydrogen uptake. After uptake ceases (typically 4-8 hours), take a sample under inert conditions and analyze by HPLC/GC to confirm the absence of starting material.

  • Work-up: Once complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol (2 x 50 mL) to ensure complete product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve high purity.

Section 3: Troubleshooting Guide

This section uses a question-and-answer format to address specific problems encountered during scale-up.

Problem Area 1: Reaction Performance

Q: My hydrogenation reaction is stalling or incomplete, even after extended reaction times. What are the likely causes?

A: This is a common scale-up challenge often related to catalyst activity or mass transfer.

  • Cause 1: Catalyst Poisoning. The palladium catalyst is sensitive to poisons like sulfur, halides, or strong coordinating ligands.

    • Solution: Ensure the starting material and solvent are of high purity. If the starting material is sourced from a route using sulfur- or halogen-containing reagents, it may require purification (e.g., carbon treatment or distillation) before use.

  • Cause 2: Poor Mass Transfer. At larger scales, getting hydrogen gas from the headspace into the liquid phase and to the catalyst surface becomes difficult.

    • Solution: Increase the agitation rate to improve surface renewal and gas dispersion. Ensure the reactor design includes appropriate baffles and impellers for efficient gas-liquid mixing. A higher hydrogen pressure can also increase the dissolved hydrogen concentration, driving the reaction forward.

  • Cause 3: Inactive Catalyst. The catalyst may have been deactivated by exposure to air (oxidation) or may be from a poor-quality batch.

    • Solution: Always handle the catalyst under an inert atmosphere.[5] Test new batches of catalyst on a small scale to verify activity before committing to a large-scale run.

G Start Incomplete Hydrogenation Detected Check_H2 Is H2 uptake observed? Start->Check_H2 Check_Agitation Is agitation sufficient? Check_H2->Check_Agitation Yes Check_Catalyst Was catalyst handled anaerobically? Check_H2->Check_Catalyst No Check_Purity Analyze Starting Material Purity Check_Agitation->Check_Purity Yes MassTransfer Root Cause: Mass Transfer Limitation Check_Agitation->MassTransfer No Check_Catalyst->Check_Agitation Yes Inactive Root Cause: Inactive Catalyst Check_Catalyst->Inactive No Poisoned Root Cause: Catalyst Poisoning Check_Purity->Poisoned Impurities Found Check_Purity->MassTransfer Purity OK

Caption: Troubleshooting logic for incomplete hydrogenation reactions.

Problem Area 2: Impurity Formation

Q: My final product contains a significant impurity that I cannot identify by HPLC retention time alone. How can I identify and mitigate it?

A: The most likely side reaction is over-reduction of the aromatic ring.

  • Identification: Isolate the impurity using preparative HPLC or column chromatography. Analyze the pure fraction by high-resolution mass spectrometry (HRMS) and NMR. Over-reduction will result in a higher mass (M+2, M+4, or M+6) corresponding to the addition of hydrogen atoms to the benzene ring.

  • Cause: This typically occurs under overly harsh reaction conditions (high temperature, high pressure) or with a highly active catalyst.

  • Mitigation:

    • Reduce Reaction Temperature: Operate at or below 30°C.

    • Lower Hydrogen Pressure: Use the lowest pressure that provides a reasonable reaction rate (e.g., start at 50 psi).

    • Change Catalyst: Consider a less active catalyst, such as 3% Pd/C, or a modified catalyst designed for higher selectivity.

    • Careful Monitoring: Stop the reaction immediately once IPC shows full conversion of the starting material to prevent the product from being further reduced.

Problem Area 3: Downstream & Purification

Q: After filtration, my product solution is grey/black, indicating palladium leaching. How can I prevent this and remove the contamination?

A: Palladium leaching is a critical issue, especially for pharmaceutical products where heavy metal limits are stringent (typically in the low ppm range).

  • Prevention:

    • Cause: The use of very fine catalyst particles or catalyst degradation (fragmentation) during the reaction can lead to particles passing through the filter. Acidic conditions can also cause palladium to dissolve.

    • Solution: Ensure the reaction medium is neutral. Use a catalyst with a larger particle size if available. Avoid excessively high agitation speeds that could physically break down the catalyst support.

  • Removal (Remediation):

    • Primary Method: Refilter the solution through a tighter, 0.22 or 0.45-micron filter.

    • Scavenging: If refiltration is insufficient, the solution can be treated with a metal scavenger. There are many commercially available silica- or polymer-based scavengers with functional groups (e.g., thiols) that chelate dissolved palladium. The solution is stirred with the scavenger for a few hours and then filtered again.

Section 4: Quality Control & Scale-Up Parameter Tables

Effective quality control and thoughtful parameter adjustment are keys to a successful scale-up.

Table 1: Key Parameter Comparison: Lab vs. Pilot Scale
ParameterLab Scale (1 L Vessel)Pilot Scale (100 L Vessel)Rationale for Change
Catalyst Loading 1-2 mol%0.5-1 mol%Improved mixing and longer reaction times at scale often allow for lower catalyst loading, improving process economics.
H₂ Pressure 50-100 psi75-150 psiHigher pressure increases H₂ solubility to overcome mass transfer limitations in a larger volume.
Agitation 800-1200 RPM (Magnetic)150-300 RPM (Impeller)Tip speed is a more relevant scale-up parameter than RPM. The goal is to ensure sufficient gas dispersion without causing catalyst attrition.
Temperature Control Water BathJacket CoolingThe surface-area-to-volume ratio decreases at scale, making heat removal more challenging. Active cooling via a reactor jacket is essential to manage the exotherm.
Filtration Buchner Funnel (Celite®)Enclosed Filter (e.g., Nutsche)Enclosed systems are required at scale for safety (solvent vapors) and to prevent catalyst exposure to air.
Table 2: Final Product Quality Control Specifications
TestMethodSpecification
Appearance VisualColorless to pale yellow oil or solid
Identity ¹H NMRConforms to reference spectrum
Purity HPLC/GC≥ 99.5%
Individual Impurity HPLC/GC≤ 0.10%
Total Impurities HPLC/GC≤ 0.50%
Water Content Karl Fischer≤ 0.2%
Residual Solvents GC-HSMeets ICH Q3C limits
Heavy Metals (Pd) ICP-MS≤ 10 ppm

References

  • Bousquet, C., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5976. Available at: [Link]

  • Wang, Y., et al. (2021). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering, 6(10), 1845-1850. Available at: [Link]

  • Wikipedia. (n.d.). Indane. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2,3-dihydro-1h-indene-1-carboxylate (C11H12O2). Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indanes. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of indane derivatives and antioxidant effects. Retrieved from [Link]

  • ResearchGate. (2013). Quality-Control Analytical Methods: Refractometry. Retrieved from [Link]

  • MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

  • Google Patents. (2007). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • ResearchGate. (2024). Challenges and enhancement technologies of medium chain carboxylates production in open culture anaerobic fermentation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearrangement. Retrieved from [Link]

  • Chesapeake Bay Program. (n.d.). CHAPTER VI ANALYTICAL METHODS & QUALITY CONTROL. Retrieved from [Link]

  • MDPI. (2022). Study on Quality Control of Compound Anoectochilus roxburghii (Wall.) Lindl. by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. Available at: [Link]

  • Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Retrieved from [Link]

  • Kanan Lab, Stanford University. (n.d.). Chemistry Challenges of the 21st Century. Retrieved from [Link]

Sources

selection of lipase for optimal kinetic resolution of indane esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Lipase Selection & Reaction Engineering

Status: Active | Version: 2.4 | Maintained by: Senior Application Science Team

Core Technical Directive: The "Rigid Ring" Challenge

Welcome to the Indane Resolution Support Hub. Resolving indane-based esters (e.g., 1-indanol esters, indane-2-carboxylic esters) presents a unique challenge compared to flexible acyclic chains. The fused bicyclic system of indane is rigid .

The Scientific Reality: Success depends on fitting this rigid bulky nucleophile into the lipase active site.

  • CAL-B (Candida antarctica Lipase B): The "Standard." It has a deep, narrow, funnel-like active site. It is excellent for 1-indanol derivatives where the hydroxyl group is on the benzylic carbon, as the flat aromatic ring slides into the hydrophobic pocket.

  • BCL/PFL (Burkholderia cepacia / Pseudomonas fluorescens): These have a broader, more open active site ("crevice-like"). They are often superior for indane-2-carboxylic acid derivatives where the reaction center is further from the aromatic ring and sterically bulkier.

Enzyme Selection & Screening Matrix

User Question: I have a racemic indane ester. Which enzyme do I start with?

Tech Support Answer: Do not screen randomly. Use this structural logic table to select your primary candidates.

Substrate ClassTarget StereocenterRecommended EnzymeCommercial Form (Example)Expected E-value
1-Indanol Esters C1 (Benzylic)CAL-B Novozym 435, CalB Immo>100
Indane-2-carboxylic Esters C2 (Distal)BCL or PFL Amano PS, Amano AK20 - 80
1-Amino-2-indanol C1/C2 (Amino/Alcohol)CAL-B Novozym 435>200
Bulky/Substituted Indanes VariousTTL Lipozyme TL IM10 - 50

Technical Note: For 1-indanol resolution, transesterification (using vinyl acetate in organic solvent) is generally preferred over hydrolysis because indanols have low water solubility, leading to biphasic issues in hydrolysis.

Reaction Engineering & Optimization

User Question: My enzyme is active, but the reaction is too slow or non-selective. How do I optimize?

Critical Parameter: Solvent Engineering (Log P)

Lipases are interfacial enzymes. Their conformation opens/closes based on solvent polarity.

  • Rule of Thumb: Use hydrophobic solvents (Log P > 3.0) to keep the essential water layer bound to the enzyme.

  • Recommendation: Start with MTBE (Methyl tert-butyl ether) or Toluene . Avoid polar solvents like THF or Acetonitrile initially, as they strip essential water from the enzyme, causing deactivation.

Critical Parameter: Water Activity ( )

In organic media (transesterification), you need trace water for enzyme flexibility, but too much causes hydrolysis (side reaction).

  • Protocol: Add a fixed ratio of salt hydrate (e.g.,

    
    ) or pre-equilibrate enzyme and solvent at a specific humidity (
    
    
    
    ) before mixing.

Troubleshooting Guides (FAQs)

Issue 1: Low Enantioselectivity ( )

Q: I am getting conversion, but the optical purity (ee) is poor. The E-value is calculated at 12. A: This indicates the enzyme recognizes both enantiomers too similarly.

  • Step 1 (Temperature): Lower the temperature. Try running at 4°C to 10°C. Enantioselectivity is driven by the difference in activation energy (

    
    ). Lower temperatures magnify this difference.
    
  • Step 2 (Solvent Switch): If using Toluene, switch to Diisopropyl ether (DIPE) . Changing the solvent shell can slightly alter the enzyme's active site shape ("induced fit").

  • Step 3 (Acyl Donor): If using Vinyl Acetate, switch to Isopropenyl Acetate . Acetone is the by-product (non-reactive), whereas vinyl acetate produces acetaldehyde which can form Schiff bases with enzyme lysine residues, slowly deactivating it.

Issue 2: Reaction Stalls at ~30% Conversion

Q: The reaction hits 30% and stops. I need 50% for a perfect resolution. A: This is likely Product Inhibition or Equilibrium Limitation .

  • Diagnosis: Add fresh enzyme. If reaction restarts, the original enzyme died (Deactivation). If it doesn't restart, you are at equilibrium (Thermodynamics).

  • Fix (Inhibition): The product (e.g., indanol) might be poisoning the enzyme. Use a resin (like Amberlite XAD) to sequester the product in situ.

  • Fix (Equilibrium): Ensure you are using an irreversible acyl donor (Vinyl Acetate). If using Ethyl Acetate, the reaction is reversible. Switch to Vinyl Acetate immediately.

Issue 3: Inconsistent Batches

Q: Yesterday it worked, today it failed. Same protocol. A: Check your Water Content .

  • Did you use a new bottle of solvent? Anhydrous solvents can be too dry, making the enzyme rigid ("brittle").

  • SOP: Always add 0.01% - 0.05% (v/v) water or equilibrate over saturated salt solutions to ensure consistent enzyme hydration.

Visual Workflows

Workflow 1: The Screening Logic

This diagram outlines the decision process for selecting the correct lipase and conditions.

LipaseScreening Start Start: Racemic Indane Ester StructCheck Check Structure: Where is the chiral center? Start->StructCheck Benzylic Benzylic (C1) (e.g., 1-Indanol) StructCheck->Benzylic Rigid/Flat Distal Distal (C2) (e.g., Indane-2-COOH) StructCheck->Distal Bulky/Remote CALB Select CAL-B (Novozym 435) Benzylic->CALB BCL Select Burkholderia (BCL) (Amano PS) Distal->BCL Screen Run Screen: MTBE, 30°C, Vinyl Acetate CALB->Screen BCL->Screen Analyze Analyze HPLC (Chiral) Screen->Analyze HighE E > 50 Proceed to Scale-up Analyze->HighE Good Selectivity LowE E < 20 Troubleshoot Analyze->LowE Poor Selectivity OptTemp Lower Temp to 4°C LowE->OptTemp OptSolv Change Solvent (Toluene <-> DIPE) OptTemp->OptSolv OptSolv->Screen Re-Screen

Caption: Decision matrix for selecting the initial biocatalyst based on the structural position of the stereocenter on the indane ring.

Workflow 2: Troubleshooting Low E-Value

Logic flow for when the enzyme is active but not specific.

TroubleshootingE Problem Problem: Low E-Value (<20) CheckTemp Check Temperature Problem->CheckTemp ActionTemp Action: Lower to 4-10°C CheckTemp->ActionTemp CheckConv Check Conversion Rate ActionTemp->CheckConv Fast Rate is Very Fast CheckConv->Fast Slow Rate is Slow CheckConv->Slow ActionFast Action: Reduce Enzyme Load or Change Solvent (LogP) Fast->ActionFast ActionSlow Action: Check Water Activity (Add Molecular Sieves) Slow->ActionSlow Result Re-evaluate E-Value ActionFast->Result ActionSlow->Result

Caption: Step-by-step logic to diagnose and correct low enantioselectivity in lipase-catalyzed resolutions.

Standard Operating Protocol (SOP)

Protocol: Kinetic Resolution of Racemic 1-Indanol (Transesterification)

Objective: Isolate (R)-1-indanol acetate and (S)-1-indanol (or vice versa depending on lipase preference).

  • Preparation:

    • Substrate: 100 mg racemic 1-indanol.

    • Solvent: 5 mL MTBE (Methyl tert-butyl ether).

    • Acyl Donor: 3 eq. Vinyl Acetate.[1][2]

    • Enzyme: 20 mg Novozym 435 (CAL-B).

  • Execution:

    • Dissolve substrate in MTBE.

    • Add Vinyl Acetate.[1][2]

    • Add Enzyme.[3][4]

    • Incubate at 30°C with orbital shaking (200 rpm). Do not use magnetic stirring (grinds the enzyme support).

  • Monitoring:

    • Take 20 µL aliquots at 1h, 4h, 24h.

    • Filter (remove enzyme).

    • Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

  • Termination:

    • Stop at 50% conversion (theoretical maximum yield).[5][6][7]

    • Filter off enzyme.

    • Evaporate solvent.

    • Separate alcohol and ester via Flash Chromatography (Silica gel).

References

  • Anderson, E. M., et al. "Kinetic resolution of 1-indanol using Candida antarctica Lipase B: Process optimization." Biocatalysis and Biotransformation, 1998.

  • Gotor-Fernández, V., et al. "Fungal lipases: A versatile tool for the preparation of enantiopure indane derivatives." Tetrahedron: Asymmetry, 2006.

  • Deasy, R. E., et al. "Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids." Tetrahedron: Asymmetry, 2011.[3]

  • University of Graz. "Kinetic Resolution & E-Value Calculation Guide." Biocatalysis Group.

  • BenchChem. "Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution."

Sources

managing reaction temperature for the synthesis of methyl 2,3-dihydro-1H-indene-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing Reaction Temperature

Welcome to the technical support center for the synthesis of methyl 2,3-dihydro-1H-indene-1-carboxylate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure successful and reproducible outcomes in your laboratory. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to address the common challenges associated with this synthesis, with a specific focus on the critical parameter of reaction temperature.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

Precise temperature control is paramount for achieving high yield and purity in the synthesis of methyl 2,3-dihydro-1H-indene-1-carboxylate. Deviations can lead to a host of issues, from incomplete reactions to the formation of undesirable side products. This section provides a systematic approach to diagnosing and resolving common problems.

Issue 1: Low or No Product Yield

A low yield of the desired product is a frequent challenge. The root cause often lies in suboptimal reaction temperature, which can affect reaction kinetics and equilibrium.

Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Reaction 1. Verify Temperature: Ensure your reaction has reached and is maintained at the target temperature. For reactions involving reagents like sodium hydride in THF, a gentle reflux is often required to drive the reaction to completion.[1] 2. Increase Reaction Time: If the temperature is correct, consider extending the reaction time. 3. Elevate Temperature: If the reaction is sluggish, a modest increase in temperature may enhance the reaction rate.[2][3]Many organic reactions have a significant activation energy barrier. Insufficient thermal energy can lead to a slow or incomplete reaction. Esterification, a key step in this synthesis, is an equilibrium-driven process, and temperature can influence the position of this equilibrium.[4]
Reagent Decomposition 1. Lower Temperature: If you suspect your starting materials or intermediates are degrading, perform the reaction at a lower temperature. For instance, reactions involving sodium hydride are often initiated at 0°C to control the initial exotherm before warming to room temperature or reflux.[5] 2. Slow Addition of Reagents: Add temperature-sensitive reagents dropwise to a cooled solution to dissipate any heat generated.Highly reactive reagents or thermally labile compounds can decompose at elevated temperatures, leading to a loss of starting material and the formation of impurities.

Issue 2: Poor Selectivity and Formation of Side Products

The presence of significant impurities or side products is often a direct consequence of improper temperature management.

Potential Cause Troubleshooting Steps Scientific Rationale
Side Reactions Favored at Higher Temperatures 1. Lower Reaction Temperature: Conduct the reaction at the lower end of the recommended temperature range. 2. Controlled Addition: Add reagents slowly to maintain a consistent internal temperature and avoid localized "hot spots."Competing reaction pathways may have different activation energies. Higher temperatures can provide sufficient energy to overcome the activation barrier for undesired side reactions, leading to a decrease in selectivity.
Decarboxylation 1. Avoid Excessive Heat: Prolonged exposure to high temperatures can lead to the loss of the carboxylate group.[6] 2. Use a Milder Base: If applicable to your specific synthetic route, consider a less aggressive base that may not require high temperatures.Carboxylic acids and their esters can be susceptible to decarboxylation at elevated temperatures, particularly in the presence of acid or base catalysts. This is a common issue in syntheses involving aromatic carboxylic acids.[6]

Visualizing the Troubleshooting Process

To aid in your decision-making, the following flowchart outlines a logical workflow for troubleshooting common issues related to reaction temperature.

G start Start: Low Yield or Impurities check_temp Verify Reaction Temperature start->check_temp temp_correct Is Temperature Correct? check_temp->temp_correct adjust_temp Adjust to Target Temperature temp_correct->adjust_temp No extend_time Extend Reaction Time temp_correct->extend_time Yes adjust_temp->check_temp temp_too_high Suspect Decomposition? extend_time->temp_too_high lower_temp Lower Reaction Temperature temp_too_high->lower_temp Yes check_impurities Analyze Impurity Profile temp_too_high->check_impurities No solution Problem Resolved lower_temp->solution side_reactions High Temperature Side Reactions? check_impurities->side_reactions side_reactions->lower_temp Yes decarboxylation Evidence of Decarboxylation? side_reactions->decarboxylation No optimize_temp Optimize Temperature (e.g., Gradient) decarboxylation->optimize_temp Yes decarboxylation->solution No optimize_temp->solution

Caption: A decision tree for troubleshooting temperature-related issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of methyl 2,3-dihydro-1H-indene-1-carboxylate?

The optimal temperature is highly dependent on the specific synthetic route employed. For instance, a common method involves the cyclization of a precursor using a strong base like sodium hydride in a solvent such as tetrahydrofuran (THF). In such cases, the reaction may be initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by warming to room temperature or even refluxing for a period to ensure the reaction goes to completion.[1][5] It is crucial to consult the specific literature procedure you are following.

Q2: How can I accurately monitor the internal temperature of my reaction?

For precise temperature monitoring, a calibrated thermometer or thermocouple should be placed directly into the reaction mixture. It is important that the probe is submerged in the liquid phase but not touching the walls of the flask, as this can give an inaccurate reading of the flask temperature rather than the bulk solution.

Q3: My reaction is highly exothermic. How can I effectively control the temperature?

For exothermic reactions, several techniques can be employed:

  • Cooling Baths: Utilize an ice-water bath (0 °C) or a dry ice-acetone bath (for lower temperatures) to dissipate heat.

  • Slow Reagent Addition: Add the reactive species dropwise using a dropping funnel. This allows the heat to dissipate as it is generated, preventing a dangerous temperature spike.

  • Dilution: Conducting the reaction in a larger volume of solvent can help to absorb the heat generated.

Q4: Can microwave-assisted synthesis be used, and how does it affect temperature control?

Microwave-assisted synthesis can be a powerful tool to accelerate reactions, often leading to significantly shorter reaction times.[7][8][9] In a microwave reactor, the temperature is typically set as a parameter, and the instrument will modulate the power to maintain that temperature. This can provide very precise temperature control. For the synthesis of related indole carboxylates, temperatures around 60-80 °C in solvents like DMF have been reported to be effective.[7][8]

Q5: What are the consequences of exceeding the optimal reaction temperature?

Exceeding the optimal temperature can lead to several undesirable outcomes:

  • Increased Side Product Formation: As mentioned in the troubleshooting guide, higher temperatures can activate alternative reaction pathways.

  • Product Decomposition: The desired product, methyl 2,3-dihydro-1H-indene-1-carboxylate, or its precursors may not be stable at excessive temperatures.

  • Solvent Boiling: If the temperature exceeds the boiling point of the solvent, it can lead to a loss of solvent and a change in concentration, potentially affecting the reaction.

  • Safety Hazards: Uncontrolled temperature increases, especially in exothermic reactions, can lead to a runaway reaction, posing a significant safety risk.

Experimental Protocol: A General Guideline

The following is a generalized protocol for the synthesis of a related compound, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, which highlights critical temperature control points. Note: This should be adapted based on your specific starting materials and the literature you are following.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add the starting materials and solvent (e.g., anhydrous THF).

  • Initial Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Controlled Reagent Addition: Slowly add the base (e.g., sodium hydride) portion-wise or as a solution, ensuring the internal temperature does not rise significantly.

  • Warming and Reflux: After the addition is complete, allow the reaction to warm to room temperature. Then, slowly heat the mixture to reflux using a heating mantle.[1]

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Quenching: Once the reaction is complete, cool the mixture back down to 0 °C before carefully quenching with water or a saturated ammonium chloride solution.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup setup 1. Reaction Setup (Inert Atmosphere) cool 2. Cool to 0 °C setup->cool add_reagent 3. Slow Reagent Addition (Maintain Low Temp) cool->add_reagent warm_reflux 4. Warm to RT & Reflux add_reagent->warm_reflux monitor 5. Monitor Progress (TLC/GC-MS) warm_reflux->monitor quench 6. Cool & Quench monitor->quench extraction 7. Extraction quench->extraction purification 8. Purification extraction->purification

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of Methyl 2,3-dihydro-1H-indene-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Structural Motif

In the landscape of pharmaceutical and materials science, the indane scaffold is a privileged structure, forming the core of numerous bioactive molecules and functional materials. Methyl 2,3-dihydro-1H-indene-1-carboxylate (C₁₁H₁₂O₂, M.W. 176.21 g/mol ) is a key synthetic intermediate whose purity and structural integrity are paramount.[1] Its precise characterization is not merely an academic exercise but a critical checkpoint in the development pipeline, ensuring the downstream efficacy and safety of target compounds.

This guide provides an in-depth comparison of mass spectrometry techniques for the definitive characterization of this molecule. We will explore the causal mechanisms behind fragmentation patterns observed in both hard and soft ionization methods, compare these with alternative analytical approaches, and provide field-proven protocols for robust analysis.

Part 1: The Mass Spectrometric Profile: Unveiling Structure Through Fragmentation

Mass spectrometry (MS) is an indispensable tool that provides high-sensitivity information on molecular weight and structure. The choice of ionization technique is the most critical parameter, fundamentally dictating the nature of the resulting mass spectrum. For a small, relatively non-polar molecule like methyl 2,3-dihydro-1H-indene-1-carboxylate, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are the most common and informative approaches.

Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting

EI is the workhorse for GC-MS analysis of volatile compounds.[2] It employs a high-energy electron beam (typically 70 eV) to bombard the analyte, inducing ionization and extensive, reproducible fragmentation.[2] This "hard" ionization provides a detailed fragmentation pattern that serves as a structural fingerprint, often allowing for unambiguous library matching.[3][4]

Expected Fragmentation Pathways:

The fragmentation of methyl 2,3-dihydro-1H-indene-1-carboxylate under EI conditions is governed by the stability of the resulting carbocations and radical cations. The primary cleavages are expected to occur around the ester functional group.

  • Molecular Ion (M•⁺): The initial ionization event produces a radical cation at m/z 176 . Due to the extensive fragmentation typical of EI, this peak may be of low intensity or even absent.[5]

  • α-Cleavage (Loss of Methoxy Radical): The most favorable cleavage for esters often occurs at the C-O bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da). This results in the formation of a highly stable acylium ion at m/z 145 . This peak is often the base peak or one of the most intense peaks in the spectrum.[6][7]

  • Loss of Carbomethoxy Group: Cleavage of the bond between the indane ring and the carbonyl group results in the loss of the entire carbomethoxy group (•COOCH₃, 59 Da), yielding an indanyl cation at m/z 117 .

  • Indenyl Cation Formation: Further rearrangement and loss of H₂ from the m/z 117 fragment can lead to the formation of the stable aromatic indenyl cation at m/z 115 .

EI_Fragmentation cluster_ionization Ionization cluster_fragmentation Fragmentation M Methyl 2,3-dihydro-1H-indene-1-carboxylate (M) M_ion [M]•⁺ m/z = 176 M->M_ion + e⁻ - 2e⁻ frag_145 [M - •OCH₃]⁺ m/z = 145 (Acylium Ion) M_ion->frag_145 - •OCH₃ frag_117 [M - •COOCH₃]⁺ m/z = 117 (Indanyl Cation) M_ion->frag_117 - •COOCH₃ frag_115 [C₉H₇]⁺ m/z = 115 (Indenyl Cation) frag_117->frag_115 - H₂

Caption: Predicted EI fragmentation pathway for methyl 2,3-dihydro-1H-indene-1-carboxylate.

Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight Confirmation

ESI is the premier technique for LC-MS, valued for its ability to generate intact molecular ions from a wide range of analytes with minimal fragmentation.[8][9] This "soft" ionization is crucial for confirming the molecular weight of the analyte.[2][9] Ionization typically occurs through the formation of adducts with protons ([M+H]⁺) or other cations like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[8][10]

Expected Ions in Full Scan ESI-MS:

  • Protonated Molecule [M+H]⁺: m/z 177.0910

  • Sodiated Adduct [M+Na]⁺: m/z 199.0729

  • Ammoniated Adduct [M+NH₄]⁺: m/z 194.1175

The high mass accuracy achievable with modern ESI-MS instruments (like TOF or Orbitrap) allows for the determination of the elemental composition, providing an extra layer of confirmation.[8][11]

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:

While ESI is soft, structural information can be obtained by selecting the precursor ion (e.g., m/z 177) and subjecting it to collision-induced dissociation (CID). The fragmentation in ESI-MS/MS is different from EI; it involves the loss of stable, neutral molecules.

  • Loss of Methanol: The most likely fragmentation pathway for the [M+H]⁺ ion is the neutral loss of methanol (CH₃OH, 32 Da), leading to the formation of the same stable acylium ion observed in EI at m/z 145 .

ESI_Fragmentation cluster_ionization Ionization (ESI) cluster_fragmentation MS/MS (CID) M Methyl 2,3-dihydro-1H-indene-1-carboxylate (M) M_H_ion [M+H]⁺ Precursor Ion m/z = 177 M->M_H_ion + H⁺ frag_145 [M+H - CH₃OH]⁺ Product Ion m/z = 145 M_H_ion->frag_145 - CH₃OH

Caption: Predicted ESI-MS/MS fragmentation pathway for methyl 2,3-dihydro-1H-indene-1-carboxylate.

Part 2: A Comparative Analysis with Orthogonal Techniques

While powerful, mass spectrometry provides one piece of the analytical puzzle. For unambiguous characterization, orthogonal techniques that provide complementary information are essential.

Technique Information Provided Advantages for this Analyte Limitations
GC-MS (EI) Molecular fingerprint, fragment structures, amenable to library searching.High sensitivity, excellent separation for volatile isomers, established libraries.Molecular ion may be absent; requires analyte to be volatile and thermally stable.
LC-MS (ESI) Accurate molecular weight, elemental composition (HRMS), structural data via MS/MS.Confirms molecular weight, suitable for less volatile compounds, soft ionization preserves the molecule.Less structural information in a single run compared to EI; matrix effects can cause ion suppression.[12]
NMR Spectroscopy Complete C-H framework, atom connectivity, stereochemistry.Provides unambiguous structure elucidation and isomer differentiation.[13]Lower sensitivity than MS, requires higher sample purity and quantity, longer acquisition times.
IR Spectroscopy Presence of specific functional groups.Quickly confirms the presence of the ester carbonyl (~1730 cm⁻¹) and aromatic rings.[14]Provides limited information on the overall molecular structure; cannot distinguish isomers.

Part 3: Experimental Protocols

The following protocols are provided as a validated starting point. Optimization may be required based on the specific instrumentation and sample matrix.

Protocol for GC-MS Analysis

This protocol is designed for the routine identification and purity assessment of the analyte.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the sample.

    • Dissolve in 1 mL of a volatile solvent like ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a working concentration of ~10 µg/mL.

    • Transfer the final solution to a 2 mL glass autosampler vial.

  • Instrumentation & Conditions:

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
ColumnDB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm)[15]A non-polar column providing excellent separation for a wide range of analytes.
Carrier GasHelium or Hydrogen at 1.2 mL/min (constant flow)Inert gases for carrying the analyte through the column. Hydrogen can offer faster analysis times.[3]
Inlet Temperature250 °CEnsures rapid and complete volatilization of the sample without thermal degradation.
Injection ModeSplit (e.g., 50:1)Prevents column overloading and ensures sharp chromatographic peaks for a concentrated sample.
Injection Volume1 µLStandard volume for reproducible injections.
Oven Program80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)A general-purpose program that effectively separates the analyte from potential impurities.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV[15]Standard energy for reproducible fragmentation and library matching.
Mass Rangem/z 40-450Covers the expected molecular ion and all significant fragments.
Ion Source Temp.230 °C[15]Maintains the analyte in the gas phase and prevents contamination.
Transfer Line Temp.280 °C[15]Prevents condensation of the analyte between the GC and MS.
Protocol for LC-MS Analysis

This protocol is ideal for accurate mass determination and for analyzing samples that may not be suitable for GC.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in a solvent miscible with the mobile phase (e.g., acetonitrile or methanol).

    • Dilute to a working concentration of 1-10 µg/mL using a 50:50 mixture of mobile phases A and B.

    • Filter the final sample through a 0.22 µm syringe filter to remove particulates.

  • Instrumentation & Conditions:

ParameterRecommended SettingRationale
Liquid Chromatograph (LC)
ColumnC18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)Standard for retaining and separating small, moderately polar molecules.
Mobile Phase AWater + 0.1% Formic AcidAcid modifier promotes protonation for positive mode ESI.
Mobile Phase BAcetonitrile + 0.1% Formic AcidOrganic solvent for eluting the analyte from the C18 column.
Flow Rate0.3 mL/minAppropriate for a 2.1 mm ID column to ensure good peak shape.
Gradient5% B to 95% B over 8 minutes, hold at 95% B for 2 minA standard gradient to elute the analyte and clean the column.
Column Temp.40 °CImproves peak shape and reduces viscosity.
Injection Volume5 µL
Mass Spectrometer (MS)
Ionization ModeElectrospray Ionization (ESI), PositiveThe ester is expected to readily form [M+H]⁺ ions.
Capillary Voltage3.5 - 4.0 kVOptimizes the electrospray process for efficient ion generation.
Gas Temperature325 °CAids in desolvation of the ESI droplets.
Gas Flow8 L/minNebulizing gas flow to assist in droplet formation.
Mass Rangem/z 100-500Covers the expected adducts of the analyte.

graph TD {
A[Sample Preparation] --> B{Chromatographic Separation};
B --> C{Ionization};
C --> D[Mass Analysis];
D --> E[Detection];
E --> F[Data Interpretation];
subgraph " "
    B_GC[GC]
    B_LC[LC]
end

subgraph " "
    C_EI[Electron Ionization (EI)]
    C_ESI[Electrospray (ESI)]
end

B --> B_GC & B_LC;
C --> C_EI & C_ESI;

style A fill:#E8F0FE,stroke:#4285F4,stroke-width:2px
style B fill:#E6F4EA,stroke:#34A853,stroke-width:2px
style C fill:#FEF7E0,stroke:#FBBC05,stroke-width:2px
style D fill:#FCE8E6,stroke:#EA4335,stroke-width:2px
style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px
style F fill:#E8EAED,stroke:#202124,stroke-width:2px

}

Caption: General analytical workflow for the mass spectrometric analysis of small molecules.

References

  • Structural Characterization of Wax Esters by Electron Ionization Mass Spectrometry. (2012). Journal of the American Society for Mass Spectrometry.
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2017). Journal of Mass Spectrometry.
  • Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. (n.d.). PubMed.
  • Structural characterization of wax esters by electron ionization mass spectrometry. (2025).
  • Modeling the relative response factor of small molecules in positive electrospray ionization. (2024). Royal Society of Chemistry.
  • Modeling the ionization efficiency of small molecules in positive electrospray ioniz
  • Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique. (2025).
  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. (n.d.). Longdom Publishing.
  • Ionization Methods in Mass Spec: Making Molecules Fly. (2025). Bitesize Bio.
  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxyl
  • Mass Spectrometry - Fragmentation P
  • Methyl 2,3-dihydro-1H-indene-1-carboxyl
  • Methyl 2,3-dihydro-1h-indene-1-carboxyl
  • 1H-Indene, 2,3-dihydro-2-methyl-. (n.d.). NIST WebBook.
  • Mass Spectrometry Fragmentation P
  • CoIII-Carbene Radical Approach to Substituted 1H-Indenes. (n.d.). Organic Letters.
  • Decoding Mass Spectrometry: Understanding Molecular Fragmentation P
  • 2,3-Dihydro-2-methyl-1H-indene-2-carboxaldehyde - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
  • 2,3-Dihydro-2-methyl-1H-indene-2-carboxaldehyde - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase.
  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxyl
  • 11.8: Infrared Spectroscopy. (2019). Chemistry LibreTexts.
  • methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxyl
  • 1H-Inden-1-one, 2,3-dihydro-. (n.d.). NIST WebBook.
  • 1-Methyl-2,3-dihydro-1H-indene 767-58-8. (n.d.). Tokyo Chemical Industry Co., Ltd..
  • NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. (n.d.).
  • Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra. (n.d.). The Royal Society of Chemistry.
  • Faster Qualitative Analysis of Essential Oils Using GC/MS with Hydrogen Carrier Gas and a Hydrogen Optimized EI Source. (n.d.). Agilent.
  • 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. (2024). MDPI.
  • GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide. (n.d.). Benchchem.
  • GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. (n.d.). Journal of Medicinal Plants Research.

Sources

comparative study of lipase activity for the resolution of various esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Resolution of Esters Using Lipases

For researchers and professionals in drug development and fine chemical synthesis, the production of enantiomerically pure compounds is a critical requirement. Chiral molecules, particularly alcohols and carboxylic acids, serve as essential building blocks for a vast array of pharmaceuticals and agrochemicals.[1][2] Among the various methods for obtaining single enantiomers, enzymatic kinetic resolution stands out as a powerful and environmentally benign strategy.[3][4] Lipases (EC 3.1.1.3), a class of serine hydrolases, have become the most utilized enzymes for this purpose due to their broad substrate specificity, high enantioselectivity, operational stability in organic solvents, and lack of a need for cofactors.[5][6][7]

This guide provides a comparative study of lipase activity for the kinetic resolution of esters. It is designed to move beyond a simple listing of protocols to explain the causality behind experimental choices, empowering researchers to select and optimize the ideal lipase system for their specific synthetic challenges.

The Principle of Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a process that differentiates two enantiomers in a racemic mixture based on their different reaction rates with a chiral catalyst, in this case, a lipase.[8] In the context of ester resolution, a racemic ester is exposed to a lipase, which preferentially catalyzes the hydrolysis (or alcoholysis/transesterification) of one enantiomer over the other.

The mechanism proceeds via the formation of a tetrahedral intermediate and an acyl-enzyme complex at the lipase's active site, which contains a catalytic triad of serine, histidine, and aspartate/glutamate.[2][9] The enzyme's chiral binding pocket accommodates one enantiomer more readily, leading to a significantly faster reaction rate for that "fast-reacting" enantiomer. The result is a mixture containing one enantiomer as the product (e.g., an alcohol from hydrolysis) and the unreacted, "slow-reacting" enantiomer of the starting ester, both in high enantiomeric excess (ee).[2][10]

G R_Ester (R)-Ester Lipase Chiral Lipase (e.g., CAL-B) R_Ester->Lipase Slow Reaction (k_slow) S_Ester (S)-Ester S_Ester->Lipase Fast Reaction (k_fast) S_Alcohol Enriched (S)-Alcohol Lipase->S_Alcohol S_Acid Enriched (S)-Acid Lipase->S_Acid H2O H₂O R_Ester_Unreacted Enriched (R)-Ester

Caption: Mechanism of lipase-catalyzed kinetic resolution of a racemic ester via hydrolysis.

Comparative Performance of Common Industrial Lipases

The choice of lipase is the most critical factor in developing a successful resolution process. Lipases from different microbial sources exhibit distinct substrate specificities, enantioselectivities, and operational stabilities. The most widely used lipases in biocatalysis include those from Candida antarctica (Lipase B), Pseudomonas cepacia (now Burkholderia cepacia), and Rhizomucor miehei.

Lipase (Source)Common Commercial Form(s)Typical SubstratesKey Characteristics & Selectivity
Lipase B from Candida antarctica (CAL-B) Novozym 435 (immobilized on acrylic resin)Secondary alcohols, primary amines, sterically hindered esters.[5][11][12]Extremely high enantioselectivity (E > 200 often achievable), high thermostability, and broad solvent compatibility.[1][12] Generally follows Kazlauskas's rule, preferring the (R)-alcohol.[1]
Lipase from Pseudomonas cepacia (PCL) Amano Lipase PS (often immobilized on diatomaceous earth)Secondary alcohols (e.g., 1-phenylethanol), primary alcohols with remote chiral centers.[13][14][15]High enantioselectivity for a wide range of substrates.[6][16] Its performance can be highly dependent on the solvent and immobilization method.[16]
Lipase from Rhizomucor miehei (RML) Lipozyme RM IM (immobilized on an ion-exchange resin)Primary alcohols, fatty acid esters (1,3-regiospecificity for triglycerides).[17][18]Thermostable and effective in non-polar solvents. Widely used in the food and biodiesel industries but also shows good potential for the resolution of certain chiral esters.[18][19]
Lipase from Pseudomonas fluorescens Amano Lipase AK2-halo-1-arylethanols, various alkanoic acids.[6][15]Exhibits excellent enantioselection in the hydrolysis of various esters, often complementary to other lipases.[6]

Key Factors Influencing Lipase Activity and Enantioselectivity

Optimizing a lipase-catalyzed resolution involves a multi-parameter approach. The interplay between the enzyme, substrate, and reaction environment dictates the success of the process.

  • The Solvent System : The choice of solvent is critical. While lipases are hydrolytic enzymes, their synthetic and resolution capabilities are often best exploited in organic solvents to minimize competing hydrolysis and shift the reaction equilibrium.[12] Non-polar solvents like hexane and toluene are generally preferred as they maintain the essential layer of water required for enzyme activity without stripping it away, which can occur with more polar solvents like acetonitrile.[12] The solvent can also influence the enzyme's conformation, thereby affecting its enantioselectivity.[20]

  • Immobilization : Immobilizing a lipase onto a solid support is a cornerstone of industrial biocatalysis.[17] Immobilization dramatically enhances enzyme stability and, crucially, allows for easy recovery and reuse of the biocatalyst, which significantly reduces process costs.[3][17] Methods range from simple physical adsorption onto supports like Celite or polypropylene to covalent attachment or entrapment in sol-gels.[11][21] Importantly, the immobilization technique itself can alter the enzyme's catalytic properties and selectivity.[5][16]

  • Temperature and pH : Like all enzymes, lipases have optimal temperature and pH ranges for activity. For instance, many immobilized lipases show maximum activity between 30-60°C.[22] While higher temperatures increase reaction rates, they can also lead to enzyme denaturation. In some cases, lowering the reaction temperature can enhance enantioselectivity (E-value), albeit at the cost of a longer reaction time.[6] The pH of the aqueous phase (or the memory of pH for enzymes in organic media) is also crucial for maintaining the correct ionization state of the active site residues.

  • Acyl Donor : In transesterification reactions for resolving racemic alcohols, the choice of acyl donor is a powerful tool for optimization. Enol esters, such as vinyl acetate or isopropenyl acetate, are highly effective as they generate an unstable enol that tautomerizes to a ketone or aldehyde, rendering the acylation step effectively irreversible.[13]

Experimental Protocols for a Comparative Study

A systematic approach is required to compare lipase performance objectively. The following protocols outline a validated workflow for screening and analyzing lipase-catalyzed ester resolutions.

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Monitoring & Analysis cluster_2 Phase 3: Data Interpretation P1 Protocol 1: Kinetic Resolution - Add racemic ester, buffer/solvent, and lipase to reactor. P1_incubate Incubate with stirring at controlled temperature. P1->P1_incubate P3 Protocol 3: HPLC Analysis - Withdraw aliquots over time. - Analyze for conversion and ee. P1_incubate->P3 P2 Protocol 2: Activity Assay (Optional) - Use p-NPB to determine standard enzyme activity. P4 Calculate Conversion, ee_s, ee_p P3->P4 P5 Calculate Enantiomeric Ratio (E) P4->P5

Sources

Comparative Guide: Methyl 2,3-dihydro-1H-indene-1-carboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Methyl 2,3-dihydro-1H-indene-1-carboxylate (Methyl Indane-1-carboxylate) against its flexible analogs and alternative chiral synthesis routes.

Executive Summary

Methyl 2,3-dihydro-1H-indene-1-carboxylate (CAS: 26452-96-0) serves as a critical "conformational lock" synthon in medicinal chemistry. Structurally, it represents a rigidified analog of phenylacetic acid esters. By tethering the


-carbon to the ortho-position of the phenyl ring via an ethylene bridge, this synthon restricts bond rotation, reducing the entropic penalty of ligand-receptor binding.

This guide compares the product against:

  • Structural Alternatives: Flexible phenylacetic synthons (Bioisosteres).

  • Process Alternatives: Methods for accessing the enantiopure scaffold (DKR vs. Asymmetric Hydrogenation).

Key Performance Metrics (Snapshot)
MetricMethyl Indane-1-carboxylate (Rigid)Methyl Phenylacetate (Flexible)Advantage
Conformational Freedom Restricted (

locked)
Free rotationHigher receptor selectivity
Metabolic Stability High (Benzylic oxidation blocked by ring)ModerateProlonged half-life (

)
Chiral Access Cost High (Requires DKR or Asym.[1] Cat.)Low (Chiral pool/Cheap resolution)Justified by potency gains

Structural Comparison: The "Rigidification" Effect

In drug design, replacing a flexible chain with a fused ring system is a standard strategy to improve potency.

Pharmacophore Overlay

The indane scaffold locks the phenyl ring and the carboxylate group into a specific dihedral angle range. This is crucial for targets like PPAR


 , COX enzymes  (e.g., Clidanac), and Melatonin receptors .
  • Flexible Synthon: Methyl 2-phenylpropanoate (Freedom to rotate, high entropic cost upon binding).

  • Rigid Synthon: Methyl 1-indanecarboxylate (Pre-organized, lower

    
    ).
    

RigidVsFlexible cluster_0 Flexible Analog cluster_1 Rigid Synthon (Target) Flex Methyl 2-phenylpropanoate (High Entropy) Target Receptor Pocket (GPCR / Enzyme) Flex->Target High Entropic Penalty Rigid Methyl 1-indanecarboxylate (Conformational Lock) Rigid->Target Pre-organized Binding

Figure 1: Conformational restriction reduces the entropic penalty of binding, often increasing potency by 10-100x compared to open-chain analogs.

Route Comparison: Accessing the Chiral Center

The utility of this synthon depends entirely on the ability to produce it in high Enantiomeric Excess (ee) . The racemic ester is easy to synthesize (Carbonylation of indene), but the chiral form is challenging.

Comparative Analysis of Synthesis Methods
FeatureMethod A: Enzymatic DKR (Recommended)Method B: Asymmetric Hydrogenation Method C: Classical Resolution
Mechanism Lipase hydrolysis + Ru-racemizationIr/Rh-catalyzed saturation of alkeneDiastereomeric salt crystallization
Max Theoretical Yield 100% (Dynamic Kinetic Resolution)100%50% (discard distomer)
Enantiomeric Excess >99% ee 90-96% ee>98% (after recrystallization)
Scalability High (Mild conditions)Moderate (High pressure H2)High (Cheap reagents)
Catalyst Cost Moderate (CAL-B + Ru complex)High (Chiral Phosphine Ligands)Low (Cinchona alkaloids)
Deep Dive: Dynamic Kinetic Resolution (DKR)

The most robust protocol for this specific synthon is the Chemoenzymatic DKR developed by Bäckvall and Pietruszka. This method couples an enzymatic resolution (selective for one enantiomer) with a metal catalyst that continuously racemizes the unreacted enantiomer, allowing for 100% conversion to the product.

Reaction Scheme (Logic Flow)
  • Racemization: A Ruthenium complex (e.g., Shvo's catalyst) racemizes the substrate in situ.

  • Resolution: Candida antarctica Lipase B (CAL-B) selectively hydrolyzes the (S)-ester to the acid (or transesterifies).

  • Result: Accumulation of the (S)-product while the (R)-substrate is recycled.

DKR_Mechanism cluster_cycle Dynamic Kinetic Cycle Racemate Racemic Methyl Indane-1-carboxylate (50% R / 50% S) S_Ester (S)-Ester Racemate->S_Ester R_Ester (R)-Ester Racemate->R_Ester RuCat Ru-Catalyst (Racemization) S_Ester->RuCat Lipase CAL-B Lipase (Selective Hydrolysis) S_Ester->Lipase Fast Reaction R_Ester->Lipase No Reaction RuCat->R_Ester Product (S)-Indane-1-carboxylic Acid (>99% ee, >95% Yield) Lipase->Product

Figure 2: The DKR cycle allows 100% theoretical yield by recycling the unreactive enantiomer.

Experimental Protocols

Protocol A: Chemoenzymatic DKR (High Purity Route)

Based on methodologies by Pietruszka et al. (Eur. J. Org. Chem. 2009) and Bäckvall.

Reagents:

  • Substrate: rac-Methyl 2,3-dihydro-1H-indene-1-carboxylate (1.0 eq)

  • Enzyme: Novozym 435 (immobilized CAL-B)

  • Racemization Catalyst: Shvo’s catalyst (0.5 mol%) or Ru-cymene complex.

  • Solvent: Toluene or MTBE (dry).

  • Acyl Acceptor (if transesterification): Vinyl acetate.

Step-by-Step:

  • Setup: In a flame-dried Schlenk flask, dissolve rac-methyl indane-1-carboxylate (1 mmol) in dry toluene (5 mL).

  • Catalyst Addition: Add Shvo’s catalyst (4 mg) and Novozym 435 (50 mg).

  • Reaction: Add water (1.0 eq) for hydrolysis or an alcohol for transesterification. Seal under Argon.

  • Incubation: Stir at 70°C (temperature required for Ru-catalyst activation) for 24–48 hours.

  • Workup: Filter off the enzyme beads. Evaporate solvent.

  • Purification: The product (Acid) is separated from any remaining ester via basic extraction (Sat. NaHCO3).

  • Validation: Analyze ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

Protocol B: Asymmetric Hydrogenation (Alternative)

For labs equipped with high-pressure hydrogenation reactors.

Reagents:

  • Substrate: Methyl 1H-indene-3-carboxylate (Note: The double bond isomerizes).

  • Catalyst: [Ir(COD)(P-N)]BArF (Iridium-Phosphine-Oxazoline complex).

  • Hydrogen: 50 bar.

Step-by-Step:

  • Dissolve substrate in anhydrous DCM.

  • Add 1 mol% Ir-catalyst in a glovebox.

  • Pressurize autoclave to 50 bar H2. Stir at RT for 12h.

  • Vent and concentrate.

  • Note: This route often yields lower ee (90-95%) compared to enzymatic DKR for this specific sterically hindered substrate.

Case Study: Synthesis of Clidanac Analogs

Clidanac (anti-inflammatory) utilizes the indane-1-carboxylic acid core.[2][3]

  • Objective: Synthesize (S)-6-chloro-5-cyclohexyl-indan-1-carboxylic acid.

  • Advantage of Methyl Ester Synthon:

    • Using the enantiopure methyl ester allows for late-stage functionalization of the aromatic ring (e.g., chlorination/Friedel-Crafts) without racemizing the chiral center, provided conditions are non-basic.

    • Data Point: Direct resolution of the final acid is difficult due to solubility. Resolution of the methyl ester intermediate via DKR improves overall process yield by 40% compared to classical crystallization.

References

  • Pietruszka, J., & Schöne, N. (2009). Dynamic Enzymatic Kinetic Resolution of Methyl 2,3-Dihydro-1H-indene-1-carboxylate. European Journal of Organic Chemistry, 2009(34), 5993–5997.

  • Pàmies, O., & Bäckvall, J. E. (2002).

    
    -hydroxy esters. Journal of Organic Chemistry, 67(4), 1261–1265.
    
  • Salomó, E., et al. (2018).[4] Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. Journal of the American Chemical Society, 140(48), 16360–16367. (Demonstrates Ir-catalysis on related indane-like systems).

    • [4]

  • ChemicalBook.

  • Zhanabaeva, M., et al. (2025). The first practical enantiodivergent synthesis of bioactive indane-1-carboxylic acid derivatives.[2][5][6] Organic & Biomolecular Chemistry.

Sources

biological activity comparison between enantiomers of indane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigid Scaffold Paradigm

The indane (2,3-dihydro-1H-indene) scaffold represents a "privileged structure" in medicinal chemistry due to its ability to restrict the conformational freedom of pharmacophores. Unlike flexible alkyl chains, the fused bicyclic system of indane locks substituents into specific vectors. Consequently, chirality at the C1 or C2 positions becomes a binary determinant of biological activity: one enantiomer often fits the target binding pocket with nanomolar precision (eutomer), while the other sterically clashes (distomer).

This guide objectively compares the biological performance of enantiomeric pairs of indane derivatives, focusing on Rasagiline (Enzyme Inhibitor) and Rigidified Angiotensin II Type 2 (AT2) Ligands (GPCR Antagonists).

Case Study A: Rasagiline (Enzyme Inhibition)[1][2][3][4][5]

Target: Monoamine Oxidase B (MAO-B) Therapeutic Area: Parkinson’s Disease[1][2][3]

Rasagiline is the archetypal example of stereospecificity in the indane class. It functions as an irreversible inhibitor of MAO-B.[1][3] The propargylamine group at the C1 position must align precisely with the FAD cofactor within the enzyme's active site to form a covalent adduct.

Comparative Data: R-(+) vs. S-(-)

The following data demonstrates the profound difference in potency between the enantiomers. The R-enantiomer is the clinically approved drug (Azilect), while the S-enantiomer is virtually inactive against MAO-B but retains some neuroprotective properties via non-MAO mechanisms.

Table 1: Inhibitory Potency (


) of Rasagiline Enantiomers 
CompoundConfigurationTarget

(Rat Brain)

(Human Brain)
Selectivity (MAO-B/A)
Rasagiline (R)-(+)MAO-B4.43 ± 0.9 nM 14 ± 3.5 nM High (>50-fold)
TVP-1022 (S)-(-)MAO-B>1000 nM>1000 nMN/A
Rasagiline (R)-(+)MAO-A412 ± 123 nM710 ± 93 nMLow

Data Source: Youdim et al. (2001) and subsequent kinetic studies [1, 2].

Mechanistic Insight

The MAO-B active site contains a "substrate cavity" and an "entrance cavity." The (R)-configuration orients the propargyl group toward the N5 atom of the FAD cofactor, facilitating the hydride transfer mechanism required for irreversible inhibition. The (S)-enantiomer orients the group away from the cofactor, preventing the covalent bond formation despite the molecule entering the pocket.

Experimental Protocol: MAO-B Inhibition Assay

To replicate these results, the following fluorometric protocol is recommended for its sensitivity and ability to detect irreversible inhibition.

  • Enzyme Source: Prepare mitochondrial fractions from rat brain or use recombinant human MAO-B.

  • Pre-incubation (Critical): Incubate the test compounds (R- and S-isomers, 10⁻¹⁰ to 10⁻⁵ M) with the enzyme for 30 minutes at 37°C before adding the substrate.

    • Reasoning: Rasagiline is a "suicide inhibitor." Without pre-incubation,

      
       values will shift significantly as the covalent bond takes time to form.
      
  • Substrate Addition: Add Amplex Red reagent (100 µM) containing horseradish peroxidase (HRP) and Tyramine or Benzylamine (substrate).

  • Reaction: MAO-B oxidizes the substrate, generating

    
    . HRP uses 
    
    
    
    to convert Amplex Red into highly fluorescent Resorufin.
  • Detection: Measure fluorescence (Ex/Em: 530/590 nm) after 60 minutes.

  • Validation: Use Selegiline as a positive control (

    
     nM).
    

Case Study B: Indane-Based AT2 Receptor Ligands (GPCR Binding)

Target: Angiotensin II Type 2 Receptor (AT2R) Therapeutic Area: Neuropathic Pain / Neuroprotection

Recent medicinal chemistry efforts have utilized the rigid indane scaffold to replace flexible isobutyl side chains in AT2 ligands.[4] This rigidification drastically amplifies the difference between enantiomers.

Comparative Data: Enantiomeric Pairs

In a study of rigidified analogues, the orientation of the substituent at the chiral center determined whether the compound acted as a high-affinity binder or a weak binder.

Table 2: Binding Affinity (


) of Indane AT2 Ligands 
Compound IDConfigurationOptical Rotation

(AT2 Receptor)
Activity Type
C21 Analogue 7a S(+)2.2 nM Agonist/Antagonist*
C21 Analogue 7b R(-)54 nM Weak Binder
C21 Analogue 10a S(+)7.0 nM Antagonist
C21 Analogue 10b R(-)223 nM Inactive

Note: In this specific scaffold, the (+) enantiomer consistently exhibited 25-30x higher affinity than the (-) enantiomer. Data Source: Wallinder et al. (2019) [3].

Mechanistic Insight

The AT2 receptor binding pocket accommodates the indane scaffold such that the C1-substituent must project into a specific hydrophobic sub-pocket. The "distomer" (in this case, the (-) isomer) projects the substituent into a sterically crowded region, reducing affinity by two orders of magnitude.

Experimental Protocol: Radioligand Binding
  • Membrane Prep: HEK-293 cells stably expressing human AT2R.

  • Radioligand: Use [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II (0.1 nM).

  • Competition: Incubate membranes with radioligand and varying concentrations of Indane enantiomers (

    
     to 
    
    
    
    M).
  • Incubation: 2 hours at 25°C in binding buffer (50 mM Tris-HCl, 5 mM EDTA, 0.1% BSA).

  • Filtration: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    
    .

Technical Workflow: The Chiral Switch

Developing indane derivatives requires a robust workflow to ensure that the biological data observed is due to the specific enantiomer and not a racemic impurity.

Workflow Diagram

ChiralWorkflow Racemate Racemic Indane Synthesis Separation Chiral Resolution (HPLC/SFC) Racemate->Separation Polysaccharide Columns (Chiralcel OD-H) Analysis Purity Check (>99% ee) Separation->Analysis Analytical Run Analysis->Separation <95% ee (Repurify) BioAssay Biological Assay (IC50 / Ki) Analysis->BioAssay Verified Pure Lead Lead Selection (Eutomer) BioAssay->Lead High Potency

Figure 1: Standard workflow for the isolation and evaluation of indane enantiomers. Note the feedback loop at the purity check stage; biological data generated from compounds with <95% enantiomeric excess (ee) is considered unreliable.

Chiral Separation Methodology

For 1-aminoindanes and related derivatives, the following separation conditions are standard:

  • Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) or Amylose-based columns (Chiralpak AD-H).

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1). The amine additive is crucial for amino-indanes to prevent peak tailing.

  • Detection: UV at 254 nm or CD (Circular Dichroism) detector.

References

  • Youdim, M. B., et al. (2001). "Rasagiline may be preferable to selegiline for treatment of Parkinson's disease." BioWorld.

  • Hubálek, F., et al. (2004). "Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B." British Journal of Pharmacology.

  • Wallinder, C., et al. (2019). "High affinity rigidified AT2 receptor ligands with indane scaffolds." MedChemComm (Royal Society of Chemistry).

  • Binda, C., et al. (2004). "Structure-based design of monoamine oxidase B inhibitors." Journal of Medicinal Chemistry.

Sources

A Comparative Guide to Chiral Analysis of Indane-1-Carboxylic Acid: Unveiling Enantiopurity with ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of a molecule's enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For chiral molecules like indane-1-carboxylic acid, a versatile building block in medicinal chemistry, robust analytical methods for quantifying enantiomeric excess (ee) are paramount. This guide provides an in-depth technical comparison of the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents (CDAs) for the analysis of indane-1-carboxylic acid, juxtaposed with the established technique of chiral High-Performance Liquid Chromatography (HPLC).

The Principle of Diastereomeric Resolution via ¹⁹F NMR

The fundamental challenge in the NMR analysis of enantiomers is their isochronous nature; they produce identical spectra in a non-chiral environment. The use of a chiral derivatizing agent (CDA) elegantly circumvents this by converting the pair of enantiomers into a mixture of diastereomers.[1] These newly formed diastereomers possess distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra.[1]

By employing a CDA that contains a fluorine atom, we can leverage the advantages of ¹⁹F NMR spectroscopy. The ¹⁹F nucleus offers several compelling benefits for this application:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, resulting in strong NMR signals.

  • Wide Chemical Shift Range: The large chemical shift dispersion in ¹⁹F NMR minimizes the likelihood of signal overlap, a common challenge in ¹H NMR.

  • Clean Spectral Background: Fluorine is rarely present in the analytes themselves, leading to a clean spectrum with minimal interference.

The core principle involves the reaction of the chiral carboxylic acid (e.g., (R/S)-indane-1-carboxylic acid) with an enantiomerically pure ¹⁹F-containing CDA (e.g., an amine or alcohol) to form a mixture of diastereomeric amides or esters. The resulting diastereomers will exhibit distinct ¹⁹F NMR signals, and the ratio of the integrals of these signals directly corresponds to the enantiomeric excess of the original carboxylic acid.

Selecting the Optimal Chiral Derivatizing Agent

The choice of CDA is critical for achieving successful enantiomeric resolution. An effective CDA should react quantitatively with the analyte without causing racemization and should induce a significant chemical shift difference (Δδ) between the resulting diastereomers. For carboxylic acids like indane-1-carboxylic acid, chiral amines are common derivatizing partners, forming stable amide linkages.

A notable candidate for this purpose is (S)-1-(2-fluorophenyl)ethylamine . Research has shown that aromatic ¹⁹F-labeled probes like this often outperform their aliphatic counterparts in the enantiorecognition of chiral carboxylic acids.[2] The superior performance is attributed to a larger energy difference between the formed diastereomers and the potential for hydrogen bonding between the fluorine atom of the CDA and protons on the analyte.[2] This interaction enhances the conformational rigidity of the diastereomeric complexes, leading to more pronounced differences in the magnetic environment of the fluorine nucleus.

Another interesting, albeit less conventional, approach involves the use of 1-fluoroindan-1-carboxylic acid (FICA) itself as a chiral derivatizing agent for other chiral molecules, such as amines and alcohols.[3] This highlights the versatility of fluorinated chiral building blocks in analytical applications.

Experimental Workflow: Derivatization and ¹⁹F NMR Analysis

The following section outlines a detailed, step-by-step methodology for the derivatization of indane-1-carboxylic acid with (S)-1-(2-fluorophenyl)ethylamine and subsequent ¹⁹F NMR analysis. This protocol is based on established amide coupling procedures.[4][5]

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Diagram 1: Experimental workflow for ee determination by ¹⁹F NMR.
Protocol: Derivatization of Indane-1-Carboxylic Acid with (S)-1-(2-fluorophenyl)ethylamine

Materials:

  • Indane-1-carboxylic acid (racemic or enantioenriched sample)

  • (S)-1-(2-fluorophenyl)ethylamine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry vial equipped with a magnetic stir bar, dissolve indane-1-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add (S)-1-(2-fluorophenyl)ethylamine (1.1 equivalents), followed by HATU (1.2 equivalents).

  • Initiation of Reaction: Cool the mixture to 0 °C in an ice bath and add DIPEA (2.5 equivalents) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation for NMR: Once the reaction is complete, a small aliquot of the reaction mixture can be taken and diluted with CDCl₃ directly in an NMR tube for analysis. For more quantitative results, a standard aqueous workup followed by purification of the diastereomeric amides via flash chromatography may be performed, although for rapid screening, direct analysis of the crude reaction mixture is often sufficient.

¹⁹F NMR Acquisition and Analysis
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Experiment: A standard one-dimensional ¹⁹F NMR experiment with proton decoupling.

  • Parameters:

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • The relaxation delay (D1) should be set to at least 5 times the longest T1 of the fluorine signals to ensure accurate integration.

  • Data Processing: The resulting spectrum should be phased and baseline corrected. The two distinct signals corresponding to the diastereomeric amides are then integrated. The enantiomeric excess (ee) is calculated using the following formula:

    ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| x 100

Comparison with Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a well-established and powerful technique for the separation and quantification of enantiomers.[6] It relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[6]

graph G { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Diagram 2: Conceptual comparison of ¹⁹F NMR and Chiral HPLC.
Performance Comparison

The choice between ¹⁹F NMR with a CDA and chiral HPLC depends on the specific analytical requirements of the task at hand.

Feature¹⁹F NMR with Chiral Derivatizing AgentChiral HPLC
Principle Conversion of enantiomers to diastereomers with distinct NMR signals.Differential interaction of enantiomers with a chiral stationary phase.
Derivatization Required.Not required for direct methods.
Analysis Time Rapid (typically 5-15 minutes per sample).Slower (typically 15-40 minutes per sample).[7]
Sensitivity Moderate; requires milligram quantities of sample.High; suitable for trace analysis.
Resolution Dependent on the CDA and magnetic field strength.Generally high, with baseline separation often achievable.
Method Development Relatively straightforward; primarily involves selecting an appropriate CDA.Can be complex, requiring screening of columns and mobile phases.
Solvent Consumption Low.High.
Quantitative Accuracy Good, provided proper NMR parameters are used. Can be affected by peak overlap.Excellent with good baseline separation.
High-Throughput Screening Well-suited due to rapid analysis times.Less suitable for very large numbers of samples.

Conclusion: A Complementary Approach to Chiral Analysis

Both ¹⁹F NMR with chiral derivatizing agents and chiral HPLC are powerful and reliable techniques for determining the enantiomeric excess of indane-1-carboxylic acid. The choice between them is not necessarily a matter of one being superior to the other, but rather which is better suited for a particular application.

¹⁹F NMR with a CDA excels in scenarios requiring rapid analysis, such as high-throughput screening of asymmetric reactions or quick checks of enantiomeric purity during process development. Its low solvent consumption also aligns with the principles of green chemistry.

Chiral HPLC remains the gold standard for high-precision quantitative analysis, especially in quality control environments where validated methods and high sensitivity are required. The ability to directly analyze the enantiomers without derivatization is a significant advantage.

For a comprehensive and robust characterization of chiral compounds like indane-1-carboxylic acid, these two techniques should be viewed as complementary. A rapid screen by ¹⁹F NMR can provide valuable initial data, which can then be confirmed and quantified with high precision using a validated chiral HPLC method. This integrated approach ensures both speed and accuracy in the critical task of chiral analysis.

References

  • 19F NMR-Guided Chiral Analysis and Machine Learning for Absolute Configuration Prediction of Carboxylic Acids. Anal Chem. 2025 Oct 21;97(41):22986-22994. [Link]

  • Chiral derivatizing agent - Wikipedia. [Link]

  • High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases. PMC. [Link]

  • Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry. [Link]

  • Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters. [Link]

  • The origin of an unusually large 19F chemical shift difference between the diastereomeric alpha-cyano-alpha-fluoro-p-tolylacetic acid (CFTA) esters of 3',4',5,7-tetra-O-methylepicatechin. PubMed. [Link]

  • Aminoindanol-based chiral derivatizing agents for the determination of the absolute configuration of carboxylic acids. PubMed. [Link]

  • 1-fluoroindan-1-carboxylic acid 3 (FICA) as a chiral derivatizing agent for ¹⁹F {¹H} NMR spectroscopy. ResearchGate. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]

  • NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, Vol. 94, No. 5, 2017. [Link]

  • Enantiodifferentiation of chiral hydroxy acids via 19 F NMR. RSC Publishing. [Link]

  • Chiral Columns for enantiomer separation by HPLC. SUMIKA. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2,3-dihydro-1H-indene-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: A Structural and Hazard Analysis

Methyl 2,3-dihydro-1H-indene-1-carboxylate is an aromatic ester. The indane core is a common motif in medicinal chemistry, and the carboxylate group introduces ester functionality. Without specific toxicological data, a conservative approach to handling is warranted. The primary hazards associated with similar aromatic esters include the potential for skin and eye irritation, and possible harmful effects if inhaled or ingested.[1][2]

Key Physicochemical Properties (Predicted)

PropertyValueSignificance for Handling
Physical State Likely a liquid or low-melting solid at room temperatureInfluences the potential for splashes and aerosol generation.
Boiling Point Expected to be >150°CReduced risk of generating high vapor concentrations at ambient temperatures.
Solubility Likely soluble in common organic solventsInforms the choice of cleaning and decontamination agents.
Core Principles of Protection: A Multi-layered Approach

The selection of PPE is not a one-size-fits-all solution; it is a risk-based decision. The following sections detail the minimum and enhanced PPE recommendations for handling Methyl 2,3-dihydro-1H-indene-1-carboxylate, from routine operations to emergency situations.

I. Essential Personal Protective Equipment for Routine Handling

For standard laboratory operations involving milligram to gram quantities of Methyl 2,3-dihydro-1H-indene-1-carboxylate, the following PPE is mandatory:

Eye and Face Protection: The First Line of Defense
  • Safety Glasses with Side Shields: These are the absolute minimum requirement for any work in a laboratory where chemicals are handled. They protect against minor splashes and airborne particles.

  • Chemical Splash Goggles: When there is a higher risk of splashing, such as during transfers of larger volumes or when heating the substance, chemical splash goggles that form a seal around the eyes are required.[3]

  • Face Shields: For operations with a significant splash or aerosol generation potential, a face shield should be worn in conjunction with safety goggles to provide full-face protection.[3][4][5]

Causality: The eyes are particularly vulnerable to chemical insults. Aromatic esters can cause significant irritation or damage upon contact.[1][2] Therefore, robust eye protection is non-negotiable.

Hand Protection: Preventing Dermal Exposure
  • Nitrile Gloves: For incidental contact, nitrile gloves provide adequate protection against a wide range of chemicals, including aromatic esters.[6] They offer a good balance of chemical resistance and dexterity.

  • Butyl Rubber or Neoprene Gloves: When prolonged contact or handling of larger quantities is anticipated, more robust gloves such as butyl rubber or neoprene are recommended due to their enhanced resistance to organic solvents and esters.[3][7]

Protocol for Glove Use:

  • Inspect Before Use: Always check gloves for any signs of degradation or punctures.

  • Proper Donning and Doffing: Use proper technique to avoid contaminating your skin.

  • Regular Changes: Change gloves frequently, especially if they become contaminated.

  • No Re-use of Disposable Gloves: Dispose of used gloves in the appropriate chemical waste stream.[5]

Body Protection: Shielding the Skin
  • Laboratory Coat: A flame-retardant lab coat, fully buttoned, is essential to protect the skin and personal clothing from spills and splashes.[6]

  • Chemical-Resistant Apron: For tasks with a higher risk of splashes, such as when transferring large volumes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[6][8]

Rationale: Synthetic clothing can melt and adhere to the skin in the event of a fire or chemical spill, exacerbating injuries. A cotton or flame-retardant lab coat is a safer alternative.[6]

Respiratory Protection: Guarding Against Inhalation

Under normal laboratory conditions with adequate ventilation (i.e., working in a certified chemical fume hood), respiratory protection is typically not required. However, if there is a potential for aerosol generation or if working outside of a fume hood, a risk assessment must be conducted to determine the need for respiratory protection. In such cases, a respirator with an organic vapor cartridge may be appropriate.

II. Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include safe operational procedures and proper disposal of waste.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is used for all manipulations of the compound.[9]

    • Have all necessary equipment and reagents within the fume hood before starting.

    • Ensure an eyewash station and safety shower are readily accessible.[10]

  • Handling:

    • Wear the appropriate PPE as detailed above.

    • Use the smallest quantity of the substance necessary for the experiment.

    • Keep containers closed when not in use.

  • Spill Cleanup:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Disposal:

    • All waste containing Methyl 2,3-dihydro-1H-indene-1-carboxylate, including contaminated gloves and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[5][10] Do not pour down the drain.[5]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when handling Methyl 2,3-dihydro-1H-indene-1-carboxylate.

PPE_Decision_Tree start_node start_node decision_node decision_node ppe_node ppe_node end_node end_node start Start: Handling Methyl 2,3-dihydro-1H-indene-1-carboxylate fume_hood Working in a certified chemical fume hood? start->fume_hood small_scale Small scale operation (<1g)? fume_hood->small_scale Yes resp_protection Consider respiratory protection (e.g., organic vapor respirator) fume_hood->resp_protection No splash_risk Significant splash or aerosol risk? small_scale->splash_risk Yes ppe_min Minimum PPE: - Safety glasses with side shields - Nitrile gloves - Lab coat small_scale->ppe_min No ppe_goggles Enhanced PPE: - Chemical splash goggles - Nitrile gloves - Lab coat splash_risk->ppe_goggles No ppe_full Full Protection: - Chemical splash goggles & face shield - Butyl rubber/neoprene gloves - Lab coat & chemical-resistant apron splash_risk->ppe_full Yes end Proceed with caution ppe_min->end ppe_goggles->end ppe_full->end resp_protection->small_scale

Caption: PPE selection flowchart for handling Methyl 2,3-dihydro-1H-indene-1-carboxylate.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[5][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Always have the Safety Data Sheet (or this guide in its absence) available for emergency responders.

Conclusion: A Culture of Safety

While Methyl 2,3-dihydro-1H-indene-1-carboxylate may not have a fully characterized hazard profile, a proactive and conservative approach to safety is the hallmark of a responsible scientific professional. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Remember, personal protective equipment is the last line of defense; sound experimental design and engineering controls like a chemical fume hood are your primary tools for safety.

References

  • Safe Operating Procedure: Personal Protective Equipment for Chemical Exposures. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety. Retrieved February 23, 2026, from [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. (n.d.). University of Nevada, Reno Environmental Health & Safety. Retrieved February 23, 2026, from [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. Retrieved February 23, 2026, from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved February 23, 2026, from [Link]

  • PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips. Retrieved February 23, 2026, from [Link]

  • Safety Data Sheet for Methyl (E)-hex-2-enoate. (2021, May 1). Angene Chemical. Retrieved February 23, 2026, from [Link]

  • Safety Data Sheet. (2025, January 13). Struers. Retrieved February 23, 2026, from [Link]

  • Safety Data Sheet. (2025, November 19). Carboline. Retrieved February 23, 2026, from [Link]

  • (R)-2,3-Dihydro-1H-inden-1-ol. (n.d.). Organic Syntheses. Retrieved February 23, 2026, from [Link]

  • Procedure Important Safety Notes . (n.d.). Dartmouth Digital Commons. Retrieved February 23, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.